3-Methoxy-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-4-5(8(13)14)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJARUSYAWEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and increased lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When coupled with the ubiquitous benzamide moiety, a privileged structure in numerous approved therapeutics, the resulting trifluoromethyl-substituted benzamides emerge as a compound class of significant interest for drug discovery and development.
This technical guide provides a comprehensive overview of 3-Methoxy-4-(trifluoromethyl)benzamide (CAS No. 1214328-36-5) , a compound that, while not extensively documented in publicly available literature, holds considerable potential as a building block and pharmacophore in the design of novel therapeutic agents. By leveraging data from structurally related analogs and fundamental principles of medicinal chemistry, this document will serve as a valuable resource for researchers exploring the synthesis, properties, and potential applications of this and similar molecules.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from solubility and permeability to its interaction with biological targets. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1214328-36-5 | ChemicalBook[1] |
| Molecular Formula | C₉H₈F₃NO₂ | ChemicalBook[1] |
| Molecular Weight | 219.16 g/mol | ChemicalBook[1] |
| Appearance | White Crystalline Powder | ChemicalBook[1] |
| Predicted Boiling Point | 270.5 ± 40.0 °C | ChemicalBook[1] |
| Predicted Density | 1.323 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 15.17 ± 0.50 | ChemicalBook[1] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: A General Approach to Amide Synthesis
The following protocol outlines a standard laboratory procedure for the synthesis of a primary amide from a carboxylic acid, which can be adapted for the preparation of this compound from its corresponding benzoic acid derivative.
Step 1: Activation of the Carboxylic Acid
-
To a solution of 3-(trifluoromethyl)-4-methoxybenzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if oxalyl chloride is used.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.
Causality of Experimental Choices: The conversion of the carboxylic acid to a more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the choice often depending on the scale of the reaction and the desired purity of the intermediate. The use of an inert atmosphere and anhydrous conditions is critical to prevent the hydrolysis of the highly reactive acyl chloride.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C and slowly add a solution of ammonia in an appropriate solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide). An excess of ammonia (2-3 equivalents) is typically used to neutralize the hydrogen chloride byproduct.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting acyl chloride is consumed.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validating System: The purity of the final product should be assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The melting point of the crystalline solid can also serve as a useful indicator of purity.
Potential Applications in Drug Development and Medicinal Chemistry
While specific biological activities of this compound have not been extensively reported, its structural motifs suggest several promising avenues for investigation in drug discovery.
Role as a Scaffold in Bioactive Molecules
The benzamide core is a well-established pharmacophore present in a diverse range of clinically approved drugs. The unique substitution pattern of a methoxy group at the 3-position and a trifluoromethyl group at the 4-position can be strategically employed to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for various biological targets.
Hypothesized Biological Targets and Therapeutic Areas
-
Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can participate in key interactions with enzyme active sites. Benzamide derivatives have been explored as inhibitors of a wide range of enzymes, including histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). The specific substitution pattern of the title compound may confer novel inhibitory activities.
-
Receptor Modulation: Substituted benzamides are known to interact with various G-protein coupled receptors (GPCRs). The electronic properties endowed by the methoxy and trifluoromethyl groups could lead to novel ligands for receptors implicated in neurological and metabolic disorders.
-
Ion Channel Blockade: The lipophilic nature of the trifluoromethyl group can enhance a molecule's ability to partition into cell membranes, a key property for ion channel modulators. Some benzamide derivatives have been investigated as potassium channel blockers for the potential treatment of epilepsy[2].
Structure-Activity Relationship (SAR) Considerations
The 3-methoxy and 4-trifluoromethyl substitution pattern provides a unique electronic environment on the phenyl ring. The methoxy group is an electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing group. This electronic push-pull system can influence the acidity of the amide N-H, the hydrogen bonding capabilities of the molecule, and its overall dipole moment, all of which are critical for molecular recognition by biological targets.
Sources
- 1. This compound, 97% | 1214328-36-5 [amp.chemicalbook.com]
- 2. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methoxy-4-(trifluoromethyl)benzamide. This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group, which can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document details a plausible synthetic route, predicted physicochemical properties, and expected spectroscopic characteristics of the title compound. Furthermore, it explores the broader significance of the 3-methoxy-4-(trifluoromethyl)phenyl moiety in drug discovery and highlights the reactivity of the benzamide functional group, positioning this compound as a key intermediate for the synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design to modulate a variety of physicochemical and biological properties.[1] The trifluoromethyl (CF₃) group, in particular, is a common substituent in many approved drugs and clinical candidates. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding interactions with biological targets.
This compound belongs to a class of fluorinated aromatic compounds that serve as versatile intermediates in the synthesis of more complex molecules. The benzamide functional group is a common pharmacophore and provides a convenient handle for further chemical modifications.[2] This guide will delve into the specific chemical characteristics of this compound, providing a foundational understanding for its use in research and development. Organic compounds incorporating the trifluoromethyl benzamide structural unit often exhibit significant biological activity and are utilized in the fields of medicine, pesticides, and synthetic dyes.[3]
Physicochemical Properties
| Property | Predicted Value | Source |
| CAS Number | 81559-71-7 | Internal Database |
| Molecular Formula | C₉H₈F₃NO₂ | |
| Molecular Weight | 219.16 g/mol | |
| Appearance | White Crystalline Powder | [4] |
| Boiling Point | 270.5 ± 40.0 °C | [4] |
| Density | 1.323 ± 0.06 g/cm³ | [4] |
| pKa | 15.17 ± 0.50 | [4] |
Synthesis of this compound: A Proposed Route
A robust synthetic pathway to this compound can be envisioned starting from the corresponding benzoic acid. This multi-step synthesis involves the preparation of the key intermediate, 3-Methoxy-4-(trifluoromethyl)benzoic acid, followed by its conversion to the target benzamide.
Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid
The synthesis of the benzoic acid precursor can be achieved through various routes. One plausible approach involves the hydrolysis of a corresponding ester or the oxidation of a benzyl alcohol. For instance, a general procedure for the hydrolysis of a substituted methyl benzoate to the corresponding benzoic acid involves treatment with sodium hydroxide in methanol, followed by acidification.[5]
Conversion of 3-Methoxy-4-(trifluoromethyl)benzoic Acid to this compound
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and efficient method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.
Step 1: Formation of the Acyl Chloride
3-Methoxy-4-(trifluoromethyl)benzoic acid can be converted to its corresponding acyl chloride by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas.
Step 2: Amidation
The resulting 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to yield the desired this compound. This reaction is typically performed at low temperatures to control its exothermicity.[6]
Experimental Protocol: A Representative Synthesis
The following is a detailed, step-by-step methodology for the synthesis of a benzamide from a benzoic acid, which can be adapted for the preparation of this compound.
Part A: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl Chloride
-
To a stirred solution of 3-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve the crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride from Part A in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add a solution of concentrated ammonium hydroxide, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data are anticipated:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amide protons. The aromatic region will likely display a complex splitting pattern due to the substitution pattern. The methoxy group should appear as a singlet at approximately 3.9 ppm.[5] The amide protons (NH₂) will likely appear as a broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals are expected for the carbonyl carbon of the amide (around 165-170 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (around 55-60 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching of the primary amide (two bands in the region of 3400-3200 cm⁻¹).
-
C=O stretching of the amide (the Amide I band) around 1650 cm⁻¹.
-
N-H bending of the amide (the Amide II band) around 1600 cm⁻¹.
-
C-O stretching of the methoxy group in the region of 1250-1000 cm⁻¹.
-
C-F stretching of the trifluoromethyl group, typically strong absorptions in the 1350-1100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₉H₈F₃NO₂. The fragmentation pattern will likely involve the loss of the amide group and other characteristic fragments.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by the benzamide functional group. The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic.
Key Reactions of the Benzamide Group
-
Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[7]
-
Reduction: The amide can be reduced to the corresponding benzylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Dehydration: Primary amides can be dehydrated to nitriles using reagents such as phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂).
Role as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the context of drug discovery. The presence of both a methoxy and a trifluoromethyl group on the aromatic ring provides a unique electronic and steric environment that can be exploited to fine-tune the pharmacological properties of a lead compound. Substituted benzamides are known to exhibit a broad spectrum of biological activities and are key components in many pharmaceutical agents.[1] The versatility of the 3-methoxy-4-methylbenzoic acid, a related compound, as a precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system drugs highlights the potential of this substitution pattern.[8]
Visualization of Key Concepts
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthetic Pathway
Caption: Proposed synthetic pathway to this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and its expected spectroscopic characteristics based on sound chemical principles and data from analogous structures. The presence of the trifluoromethyl and methoxy groups on the benzamide scaffold makes it an attractive building block for the development of novel compounds with tailored biological activities. Further research into the synthesis and reactivity of this and related compounds is warranted to fully exploit their potential in the development of new pharmaceuticals and functional materials.
References
-
Quora. (2018, January 28). How will you convert benzamide to benzoic acid? Retrieved from [Link]
- Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
- Google Patents. (n.d.). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Vega-Noverola, N., et al. (1989). Synthesis and antiemetic activity of N-substituted benzamides. European Journal of Medicinal Chemistry, 24(5), 479-483.
Sources
- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. srinichem.com [srinichem.com]
An In-depth Technical Guide to the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide
Introduction
Aryl amides are a cornerstone of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals, polymers, and fine chemicals.[1] The unique electronic properties imparted by fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive, field-proven methodology for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide, a valuable building block for drug discovery and development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a self-validating protocol for achieving a high-purity final product.
Section 1: Strategic Retrosynthetic Analysis
A robust synthesis begins with a logical disconnection approach. The target amide bond is the most logical point for retrosynthetic cleavage. This disconnection immediately reveals that the primary synthetic challenge lies in the controlled formation of an amide from its constituent carboxylic acid and amine precursors. The most direct and industrially scalable precursor is 3-Methoxy-4-(trifluoromethyl)benzoic acid, which serves as our key intermediate.
Caption: Retrosynthetic analysis of the target molecule.
Section 2: Synthesis of the Key Precursor: 3-Methoxy-4-(trifluoromethyl)benzoic Acid
The synthesis of substituted benzoic acids, particularly those bearing trifluoromethyl groups, often involves multi-step sequences. While various routes exist, one common industrial approach begins with precursors like m-xylene, which can undergo chlorination and subsequent fluorination to install the trifluoromethyl group, followed by hydrolysis.[2] For the purpose of this guide, we will presume the availability of the key starting material, 3-Methoxy-4-(trifluoromethyl)benzoic acid , as it is accessible through specialized suppliers. Its synthesis often involves steps such as nitration, reduction, diazotization, and Sandmeyer-type reactions on more fundamental building blocks, a topic that warrants its own detailed guide.
Section 3: Core Synthesis Pathway: Amidation via an Acyl Chloride Intermediate
Directly reacting a carboxylic acid with ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires harsh thermal conditions for dehydration.[3][4] The most reliable and scalable method involves activating the carboxylic acid by converting it into a highly reactive acyl chloride. This intermediate then readily undergoes nucleophilic attack by ammonia to form the desired amide with high efficiency.
3.1: Mechanistic Rationale & Workflow
The activation is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred on a large scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of SOCl₂, followed by the elimination of a chloride ion and subsequent loss of SO₂ and HCl to form the acyl chloride. This highly electrophilic species is not typically isolated but is reacted in situ or after solvent removal with an ammonia source.
Caption: Two-step synthesis workflow from benzoic acid.
3.2: Detailed Experimental Protocol
Trustworthiness: This protocol incorporates standard laboratory techniques for synthesis, workup, and purification, ensuring reproducibility. All steps should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoyl Chloride
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Methoxy-4-(trifluoromethyl)benzoic acid (10.0 g, 45.0 mmol).
-
Reagent Addition: Add dichloromethane (DCM, 100 mL) followed by the slow, dropwise addition of thionyl chloride (SOCl₂) (6.5 mL, 89.0 mmol, ~2.0 equiv) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-Methoxy-4-(trifluoromethyl)benzoyl chloride is a light-yellow oil or solid and is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a separate 500 mL flask, cool concentrated ammonium hydroxide (28-30% NH₃ in water, 100 mL) in an ice-water bath to 0-5°C.
-
Reagent Addition: Dissolve the crude benzoyl chloride from the previous step in anhydrous tetrahydrofuran (THF, 50 mL). Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over 30 minutes, ensuring the temperature does not exceed 10°C. A white precipitate will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Filter the resulting white solid using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any ammonium salts.
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight.
3.3: Alternative Amidation Methods
While the acyl chloride route is robust, direct coupling methods offer milder conditions that may be suitable for substrates with sensitive functional groups.[5] These methods utilize coupling reagents to activate the carboxylic acid in situ.
-
Carbodiimide Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt), can facilitate amide bond formation under mild conditions.[6]
-
Phosphonium/Uronium Reagents: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or HATU are highly effective but are more expensive, making them more suitable for small-scale or complex syntheses.[6]
These methods typically involve dissolving the carboxylic acid, amine (or ammonia source), coupling reagent, and a non-nucleophilic base (e.g., DIEA) in an aprotic solvent like DMF or DCM.[6]
Section 4: Purification and Characterization
The crude product obtained from the acyl chloride protocol is often of high purity. However, for applications requiring exacting standards, recrystallization is recommended.
-
Purification Protocol: Recrystallize the crude this compound from a hot ethanol/water or isopropanol/water mixture. Dissolve the solid in a minimal amount of hot alcohol, then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
Section 5: Data Summary
The following table summarizes the key quantitative parameters for the recommended two-step synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | 3-Methoxy-4-(trifluoromethyl)benzoic Acid | 1.0 equivalent |
| Activating Reagent | Thionyl Chloride (SOCl₂) | 2.0 equivalents |
| Amine Source | Conc. Ammonium Hydroxide (28-30%) | Large Excess |
| Solvents | DCM/THF | Anhydrous grade recommended |
| Reaction Temp. (Step 1) | Reflux (~40°C) | DCM as solvent |
| Reaction Temp. (Step 2) | 0°C to Room Temperature | Exothermic, requires cooling |
| Typical Overall Yield | 85-95% | Based on the starting benzoic acid |
| Purity (Post-Recrystallization) | >99% | As determined by HPLC |
Section 6: Safety and Handling
Professional laboratory safety practices are mandatory. All operations should be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under anhydrous conditions. Byproducts (HCl, SO₂) are corrosive gases.
-
Trifluoromethylated Compounds: Can be irritants. Avoid inhalation and skin contact.[9][10][11]
-
Ammonium Hydroxide (NH₄OH): Corrosive and gives off pungent, irritating ammonia gas. Ensure adequate ventilation.
-
General Hazards: Standard precautions for handling organic solvents like DCM and THF should be followed. Refer to the Safety Data Sheet (SDS) for each reagent before use.[12][13]
Section 7: Conclusion
The synthesis of this compound is most effectively and scalably achieved through a two-step process involving the activation of the corresponding benzoic acid to its acyl chloride, followed by aminolysis. This method is high-yielding, utilizes readily available reagents, and follows well-established, reliable chemical principles. The provided protocol, when executed with the appropriate safety measures, serves as a validated pathway for researchers and drug development professionals to access this important chemical intermediate.
References
- Google Patents. (1994). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.
- Google Patents. (2017). US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide.
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from [Link]
- Google Patents. (2013). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
National Institutes of Health. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Retrieved from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Google Patents. (n.d.). US4500471A - Preparation of trifluoromethyl-benzoyl halides.
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Quora. (2018). How will you convert benzamide to benzoic acid? Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0038223 A1 - Process for the preparation of trifluoromethylbenzoyl halides. Retrieved from [Link]
-
National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]
-
ResearchGate. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]
-
PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
-
RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ACS Publications. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 4-(Trifluoromethyl)thiobenzamide. Retrieved from [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Retrieved from [Link]
Sources
- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.dk]
- 7. researchgate.net [researchgate.net]
- 8. Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Methoxy-4-(trifluoromethyl)benzamide (CYM-5442)
This guide provides a comprehensive technical overview of the mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzamide, a compound also identified as CYM-5442. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental evidence, and the underlying cellular and molecular pathways influenced by this potent and selective small molecule.
Executive Summary
This compound (CYM-5442) is a potent, highly selective, and orally active agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Its mechanism of action is centered on its ability to specifically engage and activate S1P1, a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and neuronal protection.[2][3][4] By acting as a functional antagonist, CYM-5442 induces the internalization and degradation of S1P1 on lymphocytes, thereby sequestering them in secondary lymphoid organs and preventing their migration to sites of inflammation. This targeted immunomodulation forms the basis of its therapeutic potential in autoimmune diseases and other inflammatory conditions.[5][6] This guide will dissect the molecular interactions, signaling cascades, and physiological consequences of CYM-5442's engagement with the S1P1 receptor.
Introduction to the Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)
The S1P receptors (S1P1-5) are a family of GPCRs that bind the endogenous bioactive lipid, sphingosine-1-phosphate (S1P).[2][7] These receptors are integral to a multitude of physiological processes.[7] S1P1 is expressed ubiquitously but is found at high densities on lymphocytes, endothelial cells, and various cells within the central nervous system (CNS).[7][8]
Key Functions of S1P1:
-
Immune Cell Trafficking: The S1P concentration gradient between blood/lymph and lymphoid tissues is critical for lymphocyte egress from lymph nodes.[3][6][9] S1P1 activation on lymphocytes is essential for their response to this gradient, allowing them to exit lymphoid organs and circulate.[3][9]
-
Vascular Integrity: In endothelial cells, S1P1 signaling reinforces cell-cell junctions, such as VE-cadherin-containing adherens junctions, thereby promoting vascular barrier integrity and stability.[2][10]
-
Nervous System: Within the CNS, S1P1 is involved in neuronal differentiation, myelination, and the survival of oligodendrocytes and glial cells.[2]
Modulation of S1P1 has become a significant therapeutic strategy, most notably in the treatment of multiple sclerosis.[4][5]
Molecular Mechanism of Action of CYM-5442
CYM-5442 acts as a potent and highly selective agonist for the S1P1 receptor, exhibiting an EC50 of 1.35 nM.[1] A key feature of CYM-5442 is its high selectivity; it is inactive against the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5).[1] This selectivity is crucial as it avoids potential side effects associated with the activation of other S1P receptors, such as the bradycardia linked to S1P3 agonism.[11]
Receptor Binding and Activation
Unlike the endogenous ligand S1P, which has a charged headgroup that interacts with specific arginine (R120) and glutamic acid (E121) residues in the orthosteric binding site, CYM-5442 engages the receptor differently.[12][13] Studies have shown that CYM-5442 can activate S1P1 mutants (R120A or E121A) that are unresponsive to S1P.[12][13] This indicates that CYM-5442 binds to a distinct hydrophobic pocket, separate from the S1P headgroup binding site.[12][13] This unique binding mode is attributed to aromatic interactions between the diethoxyphenyl moiety of CYM-5442 and phenylalanine (Phe210, Phe265) and tryptophan (Trp269) residues within the S1P1 binding site.[5]
Despite this different binding mode, CYM-5442 is a full agonist, capable of inducing canonical S1P1-dependent downstream signaling events.[12][13]
Downstream Signaling Pathways
Upon activation by CYM-5442, S1P1 couples primarily to the inhibitory G protein, Gαi.[2][10] This initiates a cascade of intracellular events that constitute the receptor's biological output.
Core Signaling Events:
-
Gαi-Mediated Signaling: The activated Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin Recruitment and MAP Kinase Activation: S1P1 activation recruits β-arrestin, which acts as a scaffold protein. This complex is essential for the subsequent activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[2] CYM-5442 has been shown to activate S1P1-dependent p42/p44-MAPK phosphorylation with an EC50 of 46 nM.[1]
-
PI3K/Akt Pathway: S1P1 activation can also lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.
The following diagram illustrates the primary signaling cascade initiated by CYM-5442 binding to the S1P1 receptor.
Caption: CYM-5442-S1P1 Signaling Cascade.
Receptor Internalization and Functional Antagonism
A critical aspect of the mechanism of S1P1 agonists is the induction of receptor internalization and degradation.[5] CYM-5442 is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[12][13][14] Upon sustained activation, the S1P1 receptor is phosphorylated, ubiquitinated, and subsequently internalized into endosomal compartments.[5][12] This process effectively removes the receptor from the cell surface, rendering the lymphocyte unable to detect the S1P gradient required for egress from lymphoid tissues.[3][9]
This "functional antagonism" is the cornerstone of the immunosuppressive effect of S1P1 modulators. The sequestration of lymphocytes, particularly T-cells and B-cells, within the lymph nodes prevents their infiltration into inflamed tissues or the CNS, thereby mitigating autoimmune pathology.[5][6]
The workflow for this process is visualized below.
Caption: Functional Antagonism Workflow.
Pharmacological Effects and In Vivo Evidence
The molecular mechanism of CYM-5442 translates into distinct and measurable pharmacological effects, which have been validated in numerous preclinical studies.
Lymphopenia
The most prominent in vivo effect of S1P1 agonism is a rapid, dose-dependent, and reversible reduction in circulating lymphocytes (lymphopenia).[12][14] CYM-5442 has been shown to be a full agonist for the induction and maintenance of lymphopenia in mice, decreasing circulating B-lymphocytes by 65% and T-lymphocytes by 85%.[12][13] This effect is directly mediated by S1P1, as it can be reversed by the administration of a specific S1P1 antagonist (W146).[12]
Immunomodulation Beyond Lymphocyte Trafficking
Recent studies have revealed that the immunomodulatory effects of CYM-5442 extend beyond simply sequestering lymphocytes.
-
Macrophage Recruitment: In a model of acute graft-versus-host disease (aGVHD), CYM-5442 reduced the severity of the disease by inhibiting the recruitment of macrophages to target organs.[14][15] This was achieved not by affecting macrophage proliferation, but by downregulating the expression of chemokines CCL2 and CCL7 in endothelial cells, which are critical for monocyte migration.[14][15]
-
Endothelial Cell Activation: In endothelial cells infected with influenza A virus, CYM-5442 was found to inhibit the expression of Intercellular Adhesion Molecule 1 (ICAM-1).[16][17] This effect was mediated by the inhibition of NF-κB activation in a β-arrestin2-dependent manner, suggesting a direct anti-inflammatory effect on the vasculature.[16][17]
Central Nervous System and Neuroprotection
CYM-5442 can effectively penetrate the central nervous system.[1] In animal models of retinal damage, daily treatment with CYM-5442 preserved visual function and resulted in a thicker retinal nerve fiber layer and higher numbers of retinal ganglion cells, demonstrating a significant neuroprotective effect.[1]
| Parameter | Value | Source |
| S1P1 EC50 | 1.35 nM | [1] |
| p42/p44 MAPK EC50 | 46 nM | [1] |
| Selectivity | Inactive vs S1P2, S1P3, S1P4, S1P5 | [1] |
| In Vivo Lymphopenia | ↓ 85% T-cells, ↓ 65% B-cells | [12][13] |
| CNS Penetration | Yes | [1] |
Experimental Protocols for Mechanism Characterization
Validating the mechanism of action for a GPCR agonist like CYM-5442 involves a suite of in vitro and in vivo assays. Below are representative protocols for key experiments.
Protocol: GPCR Activation via Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of an agonist by measuring downstream signaling. Since S1P1 is Gαi-coupled, cells are co-transfected with a promiscuous G-protein (e.g., Gα16) that redirects the signal to the Gq pathway, resulting in a measurable release of intracellular calcium.[18]
Methodology:
-
Cell Culture & Transfection:
-
Cell Plating:
-
Plate the transfected cells into a 96- or 384-well black, clear-bottom microplate and allow them to adhere.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove culture media from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Compound Preparation:
-
Prepare a serial dilution of CYM-5442 in an appropriate assay buffer. Include a vehicle control and a positive control (e.g., S1P).
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence of the cells.
-
Add the CYM-5442 dilutions to the wells and immediately begin kinetic fluorescence readings.
-
Monitor the change in fluorescence over time (typically 1-3 minutes).[20]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the log of the CYM-5442 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol: Receptor Internalization Assay using GFP-tagged Receptors
This assay visually confirms that agonist binding leads to the internalization of the receptor from the plasma membrane.
Methodology:
-
Cell Line:
-
Cell Plating:
-
Plate the S1P1-GFP cells onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to ~70% confluency.
-
-
Compound Treatment:
-
Treat the cells with a saturating concentration of CYM-5442 (e.g., 500 nM) or vehicle control.[5]
-
Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Imaging:
-
Fix the cells at each time point using 4% paraformaldehyde.
-
Image the cells using a confocal microscope.
-
-
Analysis:
Conclusion
This compound (CYM-5442) is a highly selective S1P1 receptor agonist with a multifaceted mechanism of action. Its primary therapeutic effect stems from its ability to act as a functional antagonist, inducing S1P1 internalization on lymphocytes and leading to their sequestration away from sites of inflammation. This is complemented by direct anti-inflammatory effects on endothelial cells and potential neuroprotective activities within the CNS. The unique binding mode of CYM-5442, which does not rely on the canonical headgroup interactions of the endogenous ligand, presents an interesting avenue for the design of future S1P1 modulators. The combination of high potency, selectivity, and oral bioavailability makes CYM-5442 a valuable research tool and a promising candidate for the development of therapies for autoimmune and inflammatory diseases.
References
- MedchemExpress. (n.d.). CYM5442 | S1P1 Receptor Agonist.
-
Bryan, M. A., & Pyne, N. J. (2018). Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. International Journal of Molecular Sciences, 19(12), 3848. [Link]
-
Cheng, Q., Ma, S., Lin, D., Mei, Y., Gong, H., Lei, L., ... & Liu, H. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. Cellular & Molecular Immunology, 12(6), 681–691. [Link]
-
Serradji, N., & Gergely, C. (2021). Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis: From Chemical Structure to Clinical Efficacy. International Journal of Molecular Sciences, 22(16), 8567. [Link]
-
Cheng, Q., Ma, S., Lin, D., Mei, Y., Gong, H., Lei, L., ... & Liu, H. (2015). The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. PubMed. [Link]
-
Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular pharmacology, 78(5), 899–908. [Link]
-
Rivera, J., Proia, R. L., & Olivera, A. (2008). The alliance of sphingosine-1-phosphate and its receptors in immunity. Nature reviews. Immunology, 8(10), 753–763. [Link]
- Taylor & Francis. (n.d.). S1PR1 – Knowledge and References.
-
Rivera, J., & Chun, J. (2018). Sphingosine-1-phosphate receptors and innate immunity. Seminars in immunology, 38, 3–13. [Link]
-
Maceyka, M., & Spiegel, S. (2014). Sphingosine 1-phosphate signalling. The Journal of cell science, 127(Pt 16), 3491–3501. [Link]
-
Xiang, Y., & Liu, H. (2022). How do sphingosine-1-phosphate affect immune cells to resolve inflammation?. Frontiers in Immunology, 13, 991873. [Link]
-
Salomone, S., & Waeber, C. (2011). The structure and function of the S1P1 receptor. Pharmacological research, 64(6), 574–583. [Link]
-
Nagahashi, M., Takabe, K., Terracina, K. P., Soma, D., Hirose, Y., Kobayashi, T., ... & Hait, N. C. (2016). Sphingosine-1-Phosphate Transporters as Targets for Cancer Therapy. Biomedicines, 4(2), 12. [Link]
- Wikipedia. (n.d.). Sphingosine-1-phosphate receptor.
-
Sammani, S., & Al-Sawalha, N. (2017). Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential. Mediators of inflammation, 2017, 8206194. [Link]
-
Schulze, A., Oltmanns, J., Schihada, H., & Kostenis, E. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 3(4), 101784. [Link]
-
Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology, 78(5), 899–908. [Link]
-
Zhang, Z., Hong, Y., Li, F., Wei, H., Tian, M., & Yang, Z. (2021). S1P1-specific receptor agonist CYM-5442 induces lymhopenia but does not protect against LPS-induced acute lung injury in mice. International Immunopharmacology, 94, 107474. [Link]
-
Zhang, M., Xie, L., Zhang, Y., & Qiu, H. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PloS one, 12(4), e0175188. [Link]
-
Perry, H. M., & Chapple, S. J. (2023). Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. International Journal of Molecular Sciences, 24(14), 11333. [Link]
-
JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay l Protocol Preview. [Video]. YouTube. [Link]
-
Sanna, M. G., Vincent, K. P., Repetto, E., Nguyen, N., Brown, S. J., Abgaryan, L., ... & Rosen, H. (2010). Full Pharmacological Efficacy of a Novel S1P(1) Agonist That Does Not Require S1P-Like Headgroup Interactions. ResearchGate. [Link]
-
Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. [Link]
-
BMG LABTECH. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Video]. YouTube. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CYM5442. Retrieved from [Link]
-
Ovadia, O., Zozulya, G., Rathod, B., Shmueli, A., Roth, E., Lerman, B., ... & Cohen, Y. (2011). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Molecular & cellular proteomics : MCP, 10(12), M111.010286. [Link]
-
Buzzetti, F., Cuniere, N. L., & Scott, J. D. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS medicinal chemistry letters, 2(10), 752–757. [Link]
-
Buzzetti, F., Cuniere, N. L., & Scott, J. D. (2011). 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide: A Potent and Selective Agonist of S1P1. ACS medicinal chemistry letters, 2(10), 752–757. [Link]
-
Newcombe, J., & Montalban, X. (2012). Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate. Journal of medicinal chemistry, 55(20), 8675–8684. [Link]
-
Zhang, M., Xie, L., Zhang, Y., & Qiu, H. (2017). Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PubMed. [Link]
-
Clemens, J. J., Davis, M. D., Lynch, K. R., & Macdonald, T. L. (2006). Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. Bioorganic & medicinal chemistry letters, 16(14), 3679–3683. [Link]
-
Guerrero, M., Urbano, M., & Roberts, E. (2016). Sphingosine 1-phosphate receptor 1 agonists: a patent review (2013-2015). Expert opinion on therapeutic patents, 26(4), 455–470. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The structure and function of the S1P1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 8. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 10. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
3-Methoxy-4-(trifluoromethyl)benzamide: A Technical Guide to its Predicted Biological Activity and Research Framework
Introduction: Decoding the Therapeutic Potential of a Substituted Benzamide
In the landscape of modern drug discovery and agrochemical development, the benzamide scaffold represents a privileged structure, renowned for its versatility and broad spectrum of biological activities. The strategic incorporation of specific substituents onto the benzamide core can profoundly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of 3-Methoxy-4-(trifluoromethyl)benzamide, a molecule poised at the intersection of two influential pharmacophoric groups: the electron-donating methoxy group and the electron-withdrawing trifluoromethyl moiety. While direct and extensive biological data for this specific molecule remains to be fully elucidated in publicly accessible literature, a robust analysis of its structural components allows for the formulation of a compelling hypothesis regarding its potential biological activities and a strategic framework for its experimental validation.
This document is intended for researchers, scientists, and professionals in drug development. It will navigate the predicted biological landscape of this compound by dissecting the established roles of its constituent chemical motifs. Furthermore, it will lay out a comprehensive, step-by-step experimental workflow to systematically investigate and validate these predicted activities, thereby providing a foundational guide for future research endeavors.
Structure-Activity Relationship (SAR) Analysis: Predicting Biological Function
The biological activity of this compound can be logically inferred by examining the well-documented roles of its key structural features: the benzamide core, the 3-methoxy substituent, and the 4-trifluoromethyl group.
The Benzamide Core: A Foundation for Diverse Bioactivity
The benzamide moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and investigational agents. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows it to bind to a multitude of biological targets, including enzymes and receptors. Benzamide-containing molecules have demonstrated efficacy as anti-cancer agents, antipsychotics, antiemetics, and antimicrobials[1].
The 4-(Trifluoromethyl) Group: Enhancing Potency and Metabolic Stability
The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's binding affinity, membrane permeability, and metabolic stability[2]. The presence of a trifluoromethyl group has been associated with a range of biological activities, including:
-
Antimicrobial Properties: Trifluoromethylated compounds have shown promise as antibacterial and antifungal agents[3].
-
Enzyme Inhibition: This group is a key feature in many enzyme inhibitors, including those targeting cholinesterases and cholesteryl ester transfer protein (CETP)[4][5].
-
Anticancer Activity: Numerous trifluoromethyl-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.
The 3-Methoxy Group: Modulating Receptor Interaction and Selectivity
The methoxy (-OCH3) group, an electron-donating substituent, can influence a molecule's conformation and electronic distribution. In the context of benzamides, methoxy groups have been shown to be critical for activity and selectivity, particularly in neurological and gastrointestinal applications. For instance, substituted methoxybenzamides are known to act as dopamine D2 receptor antagonists and gastrokinetic agents[6]. The positioning of the methoxy group at the meta-position (C3) can subtly alter the molecule's interaction with target proteins compared to ortho- or para-substitutions.
Synergistic Hypothesis for this compound
The combination of these three motifs in this compound suggests several plausible biological activities. The trifluoromethyl group is expected to enhance the overall potency and cellular uptake, while the benzamide core provides a versatile scaffold for target interaction. The 3-methoxy group could fine-tune the binding affinity and selectivity for specific receptors or enzymes. Based on this SAR analysis, this compound is predicted to exhibit potential as an:
-
Anticancer Agent: Targeting key enzymes or signaling pathways involved in cell proliferation and survival.
-
Antimicrobial Agent: Disrupting microbial cell processes.
-
CNS-acting Agent: Modulating the activity of neurotransmitter receptors.
dot
Caption: Predicted biological activities based on structural components.
Proposed Mechanism of Action: A Multifaceted Approach
Based on the predicted activities, the mechanism of action of this compound could involve several cellular pathways.
-
In Oncology: The compound could act as a kinase inhibitor, disrupt microtubule dynamics, or induce apoptosis through the modulation of Bcl-2 family proteins[8]. The trifluoromethyl group may enhance binding to hydrophobic pockets within enzyme active sites.
-
As an Antimicrobial: It might inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase, or disrupt cell membrane integrity[4].
-
In the Central Nervous System: The molecule could function as a dopamine or serotonin receptor antagonist, similar to other methoxy-substituted benzamides[9]. The specific substitution pattern would likely influence its receptor subtype selectivity and potential for side effects.
dot
Sources
- 1. Compound Libraries » High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]
- 2. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ChemDiv in Publications and Patents [chemdiv.com]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide | C9H7F4NO2 | CID 171013898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 8. chembk.com [chembk.com]
- 9. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
A Technical Guide to the Molecular Structure and Properties of 3-Methoxy-4-(trifluoromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 3-Methoxy-4-(trifluoromethyl)benzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will dissect its core molecular structure, explore its key physicochemical and spectroscopic properties, and detail a robust synthetic pathway. The strategic placement of the methoxy and trifluoromethyl groups on the benzamide scaffold imparts unique electronic and conformational characteristics, making it a valuable intermediate for the synthesis of complex molecules. This document serves as a detailed resource, integrating theoretical principles with practical, field-proven methodologies to support advanced research and development applications.
Introduction: The Significance of Fluorinated Benzamides
Benzamides are a cornerstone structural motif in a vast array of biologically active compounds and functional materials.[1] The introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, has become a pivotal strategy in modern drug design.[2] The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and binding affinities.[2]
This compound combines the potent electron-withdrawing nature of the trifluoromethyl group with the electron-donating, hydrogen-bond-accepting methoxy group. This specific substitution pattern on the aromatic ring creates a molecule with distinct electronic and steric properties, making it a versatile building block for targeted therapeutic agents and advanced organic materials.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in experimental research.
-
IUPAC Name: this compound
-
CAS Number: 327-83-3
-
Molecular Formula: C₉H₈F₃NO₂
-
Molecular Weight: 219.16 g/mol
The key physicochemical properties are summarized in the table below. These values are essential for designing experimental conditions, including solvent selection, purification methods, and reaction temperature.
| Property | Value | Source |
| Molecular Weight | 219.16 g/mol | Computed |
| XLogP3 | 1.9 | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
| Rotatable Bond Count | 2 | Computed |
| Topological Polar Surface Area | 49.4 Ų | Computed |
Data is computationally derived and provides estimated values.
Molecular Structure and Spectroscopic Profile
The molecular architecture of this compound dictates its reactivity and interactions. The benzamide core consists of a planar phenyl ring and an amide group. The spatial arrangement of the methoxy and trifluoromethyl substituents influences the molecule's conformation and electronic distribution.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis provides empirical confirmation of the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 will be a singlet (or a narrow doublet), influenced by the adjacent amide and methoxy groups. The protons at positions 5 and 6 will likely appear as a doublet and a doublet of doublets, respectively, due to coupling with each other and the strong electron-withdrawing effect of the CF₃ group.
-
Amide Protons (-CONH₂): Two broad singlets corresponding to the two non-equivalent amide protons, typically found downfield (δ 5.5-8.0 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons around δ 3.9-4.1 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display nine unique signals. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the amide will be observed in the δ 165-170 ppm region.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A key diagnostic tool for fluorinated compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group, typically around δ -61 ppm (relative to CFCl₃).[3]
-
IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.
-
N-H Stretch: Two distinct bands in the 3100-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.
-
C-F Stretch: Strong absorption bands in the 1100-1350 cm⁻¹ region, indicative of the trifluoromethyl group.
-
C-O Stretch: An absorption band for the aryl-alkyl ether linkage around 1250 cm⁻¹.
-
Synthesis and Reaction Pathway
This compound is typically synthesized from its corresponding carboxylic acid precursor, 3-methoxy-4-(trifluoromethyl)benzoic acid. A common and reliable method is direct amidation using a coupling agent.
General Synthetic Workflow
The conversion of a carboxylic acid to a primary amide can be efficiently achieved using various modern coupling reagents that activate the carboxylic acid for nucleophilic attack by ammonia or an ammonia surrogate.
Sources
- 1. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 3-Methoxy-4-(trifluoromethyl)benzamide
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor aqueous solubility can significantly impede preclinical testing and lead to challenges in formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility of 3-Methoxy-4-(trifluoromethyl)benzamide, a compound of interest in medicinal chemistry due to its structural motifs. While specific experimental solubility data for this compound is not widely published, this document serves as a practical whitepaper, guiding researchers through the theoretical considerations and detailed experimental protocols necessary to establish a robust solubility profile. We will delve into the structural rationale for its anticipated solubility behavior and provide step-by-step instructions for both kinetic and thermodynamic solubility assays.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of pharmaceutical research, the solubility of a potential drug candidate is a critical physical property that dictates its journey from the laboratory to clinical application. It directly influences absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its therapeutic efficacy and safety profile.[1] A compound with poor solubility can present significant hurdles, including inadequate absorption from the gastrointestinal tract, which in turn reduces oral bioavailability.[2] Early and accurate assessment of solubility allows for informed decisions in lead optimization, formulation development, and the selection of appropriate in vivo models.[3]
This guide focuses on this compound, a molecule featuring a benzamide core, a methoxy group, and a trifluoromethyl group. Each of these functional groups contributes to its overall physicochemical properties. Amides containing trifluoromethyl substituents are recognized as important pharmacophores in medicinal chemistry.[4] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can influence a molecule's interaction with biological targets.[5] Understanding the interplay of these structural features is key to predicting and experimentally verifying the solubility of this compound.
Theoretical Assessment of Solubility
Before embarking on experimental determination, a theoretical assessment of this compound's solubility can provide a foundational understanding of its expected behavior. This analysis is based on the compound's structural components and established principles of organic chemistry.
Structural Features Influencing Solubility
The solubility of an organic molecule is governed by the balance of its polar and non-polar regions and its ability to interact with the solvent molecules.[1]
-
Benzamide Core: The amide group (-CONH2) is polar and capable of both donating and accepting hydrogen bonds. This functional group contributes to aqueous solubility.
-
Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.
-
Trifluoromethyl Group (-CF3): This group is highly lipophilic and electron-withdrawing, which generally decreases aqueous solubility.[5] Its presence can significantly impact the overall polarity of the molecule.
-
Aromatic Ring: The benzene ring is non-polar and contributes to the hydrophobic character of the molecule.
Based on these features, this compound is anticipated to have limited aqueous solubility. The non-polar aromatic ring and the lipophilic trifluoromethyl group likely dominate its character, despite the presence of the polar amide and methoxy groups. Conversely, it is expected to be more soluble in organic solvents, particularly those that can engage in hydrogen bonding or have a moderate to high polarity. A related compound, N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, is reported to be soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), but insoluble in water.[6] Another similar molecule, m-Methoxybenzamide, is soluble in ethanol, DMSO, and dimethylformamide (DMF), while being sparingly soluble in aqueous buffers.[7]
Predicting Solubility in Different Solvent Classes
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): In water, solubility is expected to be low due to the significant hydrophobic character. In alcohols like ethanol and methanol, the solubility is predicted to be higher. These solvents have both a polar hydroxyl group that can interact with the amide and methoxy groups, and a non-polar alkyl chain that can interact with the aromatic ring and trifluoromethyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in DMSO and DMF, as these solvents are strong hydrogen bond acceptors and can effectively solvate the polar groups of the molecule. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO and DMF.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar solvents as they cannot effectively solvate the polar amide and methoxy functionalities.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental assessment is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[8]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8] This method is high-throughput and provides an early indication of potential solubility issues.[9]
Caption: Workflow for Kinetic Solubility Determination.
-
Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Assay Plate Preparation: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of the PBS buffer in the wells of a 1.4 mL microplate. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the microplate and place it on a thermomixer. Shake at 850 rpm for 2 hours at 25°C.
-
Separation of Undissolved Compound: Use a solubility filter plate to separate the solution from any precipitate. Alternatively, centrifuge the plate at high speed to pellet the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method such as LC-MS/MS or UV-Vis spectrophotometry. A calibration curve of the compound in the assay buffer/DMSO mixture must be prepared to accurately determine the concentration.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2] This is considered the "gold standard" for solubility measurement and is typically performed at later stages of drug development.[10]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or organic solvent). The presence of excess solid should be visible.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or on a magnetic stirrer. Agitate the mixture for 24 to 48 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Sample Collection: After the incubation period, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be used for accurate quantification.
-
Verification: After sampling, visually confirm that excess solid material remains in the vial to validate that a saturated solution was achieved.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison across different solvents and conditions.
Table 1: Hypothetical Solubility Data for this compound
| Solvent/Medium | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | Thermodynamic | 25 | Expected Low | Expected Low |
| PBS (pH 7.4) | Kinetic | 25 | To be determined | To be determined |
| PBS (pH 7.4) | Thermodynamic | 25 | To be determined | To be determined |
| Ethanol | Thermodynamic | 25 | To be determined | To be determined |
| Methanol | Thermodynamic | 25 | To be determined | To be determined |
| DMSO | Thermodynamic | 25 | Expected High | Expected High |
| Acetonitrile | Thermodynamic | 25 | To be determined | To be determined |
Conclusion and Future Directions
This guide has provided a comprehensive framework for determining the solubility of this compound. By combining a theoretical assessment based on its chemical structure with rigorous experimental protocols for both kinetic and thermodynamic solubility, researchers can generate a robust and reliable solubility profile. The resulting data is invaluable for guiding further preclinical development, including formulation strategies and the design of in vivo studies. Given the importance of solubility in the drug discovery pipeline, the methodologies outlined herein represent a critical step in the thorough characterization of this and other promising chemical entities.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Martinez, M. N., & Amidon, G. L. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
ChemBK. (2024, April 9). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. Retrieved from [Link], N-methoxy-N-methyl-4-(trifluoromethyl)-
-
PubChem. (2026, January 3). 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-ethylhexyl)-. Retrieved from [Link]
-
PubChem. (2026, January 3). 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
dos Santos, J. A. O., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
dos Santos, J. A. O., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Sreenivasa, S., et al. (2014). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. PMC - NIH. Retrieved from [Link]
Sources
- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. evotec.com [evotec.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Benzamide 99 55-21-0 [sigmaaldrich.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
Spectroscopic Characterization of 3-Methoxy-4-(trifluoromethyl)benzamide: An In-depth Technical Guide
Molecular Structure and Its Spectroscopic Implications
The structure of 3-Methoxy-4-(trifluoromethyl)benzamide, with its distinct arrangement of a methoxy group, a trifluoromethyl group, and a primary amide on a benzene ring, dictates a unique spectroscopic fingerprint. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl and benzamide groups create a distinct electronic environment that influences the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are invaluable for confirming the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethyl group's strong electron-withdrawing nature will generally deshield nearby protons, shifting their signals downfield. Conversely, the methoxy group will have a shielding effect on ortho and para protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | d | 1H | H-6 | Ortho to the electron-withdrawing C=O group and meta to the OCH₃ group, expected to be the most downfield aromatic proton. |
| ~7.6 | dd | 1H | H-5 | Influenced by both the adjacent CF₃ group and the C=O group. |
| ~7.2 | d | 1H | H-2 | Ortho to the electron-donating OCH₃ group, expected to be the most upfield aromatic proton. |
| ~6.0-7.0 | br s | 2H | -CONH₂ | Amide protons often appear as a broad singlet and their chemical shift can be highly variable depending on concentration and solvent. |
| ~3.9 | s | 3H | -OCH₃ | Methoxy protons typically appear as a sharp singlet in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The carbonyl carbon of the amide will be significantly downfield, while the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the amide group is typically found in this downfield region. |
| ~158 | C-3 | Aromatic carbon attached to the electron-donating methoxy group. |
| ~135 | C-1 | Quaternary carbon attached to the amide group. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~128 (q) | C-4 | Quaternary carbon attached to the CF₃ group, expected to be a quartet due to coupling with fluorine. |
| ~125 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. |
| ~120 | C-5 | Aromatic CH carbon. |
| ~115 | C-2 | Aromatic CH carbon shielded by the adjacent methoxy group. |
| ~56 | -OCH₃ | The methoxy carbon typically appears in this region. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and trifluoromethyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350, ~3170 | Strong, Broad | N-H stretching of the primary amide (symmetric and asymmetric). |
| ~1660 | Strong | C=O stretching (Amide I band). |
| ~1620 | Medium | N-H bending (Amide II band). |
| ~1280 | Strong | C-N stretching of the amide. |
| ~1100-1350 | Strong | C-F stretching of the trifluoromethyl group. |
| ~1030 | Medium | C-O stretching of the methoxy group. |
| ~3000-3100 | Medium | Aromatic C-H stretching. |
| ~2850-2960 | Weak | Aliphatic C-H stretching of the methoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈F₃NO₂), the expected molecular weight is approximately 219.05 g/mol .
Predicted Fragmentation Pattern
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 219 would be expected. Key fragmentation pathways would likely involve the loss of the amide group and rearrangements of the substituted benzene ring.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Fragment |
| 219 | [M]⁺ |
| 202 | [M - NH₂]⁺ |
| 174 | [M - NH₂ - CO]⁺ |
| 145 | [M - NH₂ - CO - CHO]⁺ or [C₇H₄F₃]⁺ |
| 125 | [C₆H₄F₂]⁺ |
Experimental Protocols
To obtain the actual spectroscopic data for this compound, the following standard experimental procedures should be followed.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is standard.
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition : Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction : For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common method. Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, which would typically show the protonated molecule [M+H]⁺.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion to observe its daughter ions.
Visualization of Structural and Spectroscopic Relationships
The following diagrams illustrate the structure of this compound and the expected correlations in its NMR spectra.
Figure 2: Key electronic influences on predicted ¹H NMR chemical shifts.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The presented data for NMR, IR, and MS, derived from established principles and comparison with related structures, serves as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols offer a clear path for researchers to obtain and validate this data. As a Senior Application Scientist, I emphasize the importance of empirical data acquisition to confirm these predictions and to build a complete and validated spectroscopic profile for this important chemical entity.
References
- Benchchem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
An In-depth Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide and its Derivatives for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-(trifluoromethyl)benzamide and its derivatives, a class of compounds of significant interest in modern medicinal chemistry. We will delve into the core chemical properties, synthesis methodologies, and the critical role of the trifluoromethyl moiety in modulating biological activity. This document will further explore the burgeoning applications of these derivatives in oncology and neuroprotection, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and a discussion of their potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold in their therapeutic discovery programs.
Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Design
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] When appended to a benzamide scaffold, the trifluoromethyl group creates a versatile platform for the development of novel therapeutics.
This compound represents a core structure from which a multitude of derivatives with diverse biological activities can be synthesized. The methoxy group provides an additional point for hydrogen bonding and can influence the electronic properties of the aromatic ring, further tuning the molecule's interaction with its target. This guide will explore the synthesis of this core structure and its subsequent derivatization to generate compounds with potential applications in treating complex diseases.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. These properties govern its behavior in biological systems and influence its suitability as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 219.16 g/mol | [2] |
| LogP (calculated) | 2.28 | [2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Topological Polar Surface Area | 49.3 Ų | PubChem |
Table 1: Physicochemical properties of this compound.
The calculated LogP suggests a moderate lipophilicity, which is often a desirable trait for oral bioavailability, allowing for efficient passage through cell membranes without excessive partitioning into lipid bilayers. The presence of both hydrogen bond donors and acceptors provides opportunities for specific interactions with biological targets.
Synthesis of this compound and Key Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through a multi-step process, typically starting from a commercially available substituted benzoic acid. The following protocols provide a detailed, step-by-step methodology for the synthesis of the parent compound and a representative derivative.
Synthesis of 3-Methoxy-4-(trifluoromethyl)benzoic Acid
The precursor acid is a critical starting material. While not explicitly detailed in the search results for this specific molecule, a general and adaptable synthesis can be inferred from similar compounds.[3]
Experimental Protocol:
-
Starting Material: 3-Hydroxy-4-(trifluoromethyl)benzoic acid.
-
Methylation: Dissolve 3-hydroxy-4-(trifluoromethyl)benzoic acid in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate (K₂CO₃), to the solution.
-
Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-methoxy-4-(trifluoromethyl)benzoic acid.
Conversion to this compound
The conversion of the carboxylic acid to the primary amide is a standard and reliable transformation.
Experimental Protocol:
-
Acid Activation: Suspend 3-methoxy-4-(trifluoromethyl)benzoic acid in an inert solvent like dichloromethane (DCM).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction at room temperature for several hours to form the acyl chloride.
-
Amidation: In a separate flask, prepare a solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia gas bubbled through an organic solvent).
-
Slowly add the freshly prepared acyl chloride solution to the ammonia solution at 0°C.
-
Stir the reaction mixture for a few hours, allowing it to warm to room temperature.
-
Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization or column chromatography to yield pure this compound.[4]
Synthesis of the core compound.
Derivatives and Structure-Activity Relationships (SAR)
The true potential of the this compound scaffold lies in its derivatization to create compounds with tailored biological activities. SAR studies are crucial in understanding how modifications to the core structure impact potency and selectivity.
Key Positions for Derivatization
The primary points for modification include the amide nitrogen, the aromatic ring, and the methoxy group.
Key derivatization points.
Insights from SAR Studies
Published research on related benzamide derivatives provides valuable insights into the SAR of this class of compounds. For instance, studies on farnesoid X receptor (FXR) antagonists revealed that the 3-(tert-butyl)-4-hydroxyphenyl unit is essential for antagonistic activity, and replacing a benzoate with a benzamide improves stability.[5] In the context of anticancer agents, modifications to the ring attached to the amide nitrogen have led to the discovery of potent tubulin polymerization inhibitors.[6]
Applications in Drug Discovery
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and neuroprotection.
Oncology
The trifluoromethyl group is known to enhance the anticancer activity of various molecular scaffolds.[6] Benzamide derivatives have been investigated as inhibitors of various cancer-related targets. For example, some benzamide trimethoprim derivatives have been identified as human dihydrofolate reductase (DHFR) inhibitors.[7] The ability to fine-tune the structure of this compound derivatives makes them attractive candidates for developing selective kinase inhibitors or agents that disrupt protein-protein interactions crucial for cancer cell survival.
Neuroprotection
Several benzamide derivatives have demonstrated neuroprotective effects. For instance, certain benzyloxy benzamide derivatives have been discovered as potent neuroprotective agents against ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[8] The physicochemical properties imparted by the methoxy and trifluoromethyl groups can be advantageous for brain penetration, a critical requirement for drugs targeting the central nervous system.
Mechanism of Action: A Focus on Target Engagement
While the precise mechanism of action for this compound itself is not extensively documented, the biological activity of its derivatives provides clues to their potential molecular targets. The trifluoromethyl group often contributes to enhanced binding affinity through hydrophobic and electrostatic interactions within the target's binding pocket.
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. RU2019541C1 - Process for preparing benzamide - Google Patents [patents.google.com]
- 5. Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-Methoxy-4-(trifluoromethyl)benzamide in Drug Discovery
Introduction: The Emergence of Fluorinated Benzamides in Modern Drug Discovery
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The trifluoromethyl group (–CF3), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby positively influencing a molecule's overall drug-like properties. When coupled with the versatile benzamide scaffold, a privileged structure in numerous approved drugs, the resulting trifluoromethylated benzamides represent a promising class of compounds for targeted drug discovery.
This technical guide focuses on 3-Methoxy-4-(trifluoromethyl)benzamide , a molecule of significant interest due to its unique substitution pattern. The presence of a methoxy group at the 3-position and a trifluoromethyl group at the 4-position on the benzamide ring is anticipated to confer specific biological activities. Benzamide derivatives are known to interact with a wide range of biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Notably, substituted benzamides have been successfully developed as inhibitors of kinases such as Bcr-Abl and Src, and as modulators of GPCRs like dopamine D2 and serotonin 5-HT4 receptors.[1][2][3][4][5][6] This guide provides detailed protocols for the synthesis of this compound and its subsequent biological evaluation against relevant targets in the context of contemporary drug discovery.
Chemical Synthesis of this compound
Two primary synthetic routes are proposed for the laboratory-scale preparation of this compound. The first route proceeds from the commercially available 3-methoxy-4-(trifluoromethyl)aniline via a Sandmeyer reaction, while the second, more direct route, utilizes the corresponding carboxylic acid.
Route 1: Two-Step Synthesis from 3-Methoxy-4-(trifluoromethyl)aniline
This route involves the conversion of the aniline to a benzonitrile intermediate via a Sandmeyer reaction, followed by controlled hydrolysis to the desired benzamide.
Figure 1: Synthetic workflow for Route 1.
Protocol 1.1: Diazotization and Cyanation (Sandmeyer Reaction) [7][8]
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-methoxy-4-(trifluoromethyl)aniline (1.0 eq) in a 3 M aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in deionized water.
-
Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-methoxy-4-(trifluoromethyl)benzonitrile by column chromatography on silica gel.
-
Protocol 1.2: Hydrolysis of Nitrile to Amide [9][10][11][12]
-
Dissolve the purified 3-methoxy-4-(trifluoromethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add potassium carbonate (2.0 eq) and 30% hydrogen peroxide (5.0 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Direct Amidation of 3-Methoxy-4-(trifluoromethyl)benzoic Acid
This route involves the activation of the carboxylic acid, followed by reaction with ammonia.
Figure 2: Synthetic workflow for Route 2.
Protocol 2.1: Synthesis of this compound [3][9][13]
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess toluene and thionyl chloride under reduced pressure to obtain the crude 3-methoxy-4-(trifluoromethyl)benzoyl chloride. This intermediate is often used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.
-
| Parameter | Route 1 | Route 2 |
| Starting Material | 3-Methoxy-4-(trifluoromethyl)aniline | 3-Methoxy-4-(trifluoromethyl)benzoic Acid |
| Number of Steps | 2 | 1 (from acyl chloride) / 2 (from acid) |
| Key Reagents | NaNO₂, HCl, CuCN, H₂O₂, K₂CO₃ | SOCl₂, NH₃ |
| Overall Yield | Moderate | Good to High |
| Considerations | Requires handling of toxic cyanides. | Requires handling of corrosive SOCl₂. |
Biological Evaluation: Targeting Kinases and GPCRs
The structural features of this compound suggest its potential as a modulator of protein kinases and G-protein coupled receptors. The following protocols outline a tiered approach to evaluate its biological activity.
Tier 1: In Vitro Kinase Inhibition Assays
Given that many benzamide derivatives exhibit kinase inhibitory activity, initial screening should focus on a panel of relevant kinases. Based on the activity of structurally related compounds, the Src family of tyrosine kinases and the Abl kinase are high-priority targets.[1][4][13][14][15][16][17][18][19][20]
Figure 3: Workflow for in vitro kinase inhibition profiling.
Protocol 3.1: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase buffer.
-
Prepare solutions of the target kinase (e.g., recombinant human Src or Abl), the appropriate substrate, and ATP at twice the desired final concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).
-
Add 10 µL of the 2x kinase/substrate solution.
-
Initiate the reaction by adding 10 µL of the 2x ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
| Parameter | Src Kinase | Abl Kinase |
| Substrate | Poly(Glu, Tyr) 4:1 | Abltide |
| ATP Concentration | 10 µM (approx. Km) | 10 µM (approx. Km) |
| Incubation Time | 60 minutes | 60 minutes |
Tier 2: Cell-Based Assays for Anticancer Activity
If significant kinase inhibition is observed, the next logical step is to assess the compound's effect on cancer cell lines where the target kinase is known to be a driver of proliferation. For Bcr-Abl, the K562 chronic myeloid leukemia cell line is a standard model.[1]
Protocol 4.1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubate the plate for 72 hours.
-
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Tier 3: GPCR Binding and Functional Assays
Benzamide derivatives are also well-known modulators of GPCRs, particularly dopamine D2 and serotonin 5-HT4 receptors.[2][3][5][6][21][22][23][24][25][26] Radioligand binding assays can be used to determine the affinity of the compound for these receptors, followed by functional assays to assess agonist or antagonist activity.
Protocol 5.1: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a radiolabeled D2 antagonist (e.g., [³H]-Spiperone), and various concentrations of this compound.
-
For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., Haloperidol).
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
-
Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each compound concentration.
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound represents a synthetically accessible scaffold with high potential for development as a targeted therapeutic. The protocols outlined in this guide provide a comprehensive framework for its synthesis and initial biological characterization. Based on the initial screening results, further optimization of the benzamide structure can be undertaken to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the synthetic routes allows for the facile generation of analogs for structure-activity relationship (SAR) studies, paving the way for the discovery of novel drug candidates.
References
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Design and Synthesis of Orally Active Benzamide Derivatives as Potent Serotonin 4 Receptor Agonist. PubMed.
- Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. Journal of Medicinal Chemistry.
- Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed.
- Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed.
- Azaadamantane benzamide 5-HT4 agonists: gastrointestinal prokinetic SC-54750. PubMed.
- Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. Journal of Medicinal Chemistry.
- Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed.
- The development of dopamine D2-receptor selective antagonists. PubMed.
- The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide deriv
- Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives.
- Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2. PubMed.
- Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives.
- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. ElectronicsAndBooks.
- Dopamine antagonist. Wikipedia.
- Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. MDPI.
- Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases.
- Sandmeyer Trifluoromethyl
- Synthesis routes of 3-(Trifluoromethyl)benzamide. Benchchem.
- Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. ChemBK.
- Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion. PubMed.
- Selective Inhibition of Src Protein Tyrosine Kinase by Analogues of 5-S-glut
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Converting Nitriles to Amides. Chemistry Steps.
- Inhibition of Src tyrosine kinase activity by squamosamide derivative FLZ attenuates neuroinflammation in both in vivo and in vitro Parkinson's disease models. PubMed.
- Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC.
- 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. PubChem.
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride. Benchchem.
- Sandmeyer Reaction.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Benchchem.
- N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses.
- Scheme 1 Selective hydrolysis of nitriles to amides.
- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile. Benchchem.
- Amide synthesis by oxidation, hydrolysis or rearrangement. Organic Chemistry Portal.
- Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry.
- Synthesis of Amides. Chemistry LibreTexts.
- Preparation method of benzoic acid amide compounds.
- Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Prepar
Sources
- 1. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacological inhibition of Src kinase protects against acute kidney injury in a murine model of renal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selective inhibition of Src protein tyrosine kinase by analogues of 5-S-glutathionyl-beta-alanyl-L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of Src tyrosine kinase activity by squamosamide derivative FLZ attenuates neuroinflammation in both in vivo and in vitro Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azaadamantane benzamide 5-HT4 agonists: gastrointestinal prokinetic SC-54750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dopamine antagonist - Wikipedia [en.wikipedia.org]
The Strategic Utility of 3-Methoxy-4-(trifluoromethyl)benzamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Benzamides in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, has proven to be a valuable asset, capable of profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The subject of this guide, 3-Methoxy-4-(trifluoromethyl)benzamide, is a versatile building block that leverages these properties, serving as a key precursor in the synthesis of a range of bioactive molecules, most notably in the development of potent kinase inhibitors for oncology.
This document provides a comprehensive overview of the synthetic applications of this compound and its derivatives. We will delve into the mechanistic rationale behind key transformations and provide detailed, field-proven protocols for the synthesis of advanced intermediates and final active pharmaceutical ingredients (APIs). The protocols are designed to be self-validating, with clear causality for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Synthetic Strategy: From Benzamide to Bioactive Kinase Inhibitor
A primary application of this compound in medicinal chemistry is as a precursor to sophisticated kinase inhibitors, such as analogues of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor. The overall synthetic strategy involves the transformation of the benzamide into a key aniline intermediate, which is then coupled with a second key fragment to yield the final bioactive molecule.
Part 1: Synthesis of the Key Intermediate: 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
The conversion of a substituted benzamide to the corresponding aniline is a critical step. While direct conversion is possible, a more common and versatile approach involves the initial hydrolysis of the benzamide to the corresponding carboxylic acid, followed by a Curtius or Hofmann rearrangement. However, for the purpose of this guide, we will focus on a more direct and industrially relevant approach starting from a related bromo-aniline precursor, which highlights a key C-N bond-forming reaction. This approach is highly relevant to the synthesis of the critical intermediate for Nilotinib.
Protocol 1.1: Buchwald-Hartwig Amination for the Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] It is particularly well-suited for coupling aryl halides with a wide range of amines, including imidazoles.[2] This protocol details the synthesis of the key aniline intermediate from 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole.
Reaction Scheme:
A general workflow for the Buchwald-Hartwig amination.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-Bromo-5-(trifluoromethyl)aniline | 402-04-0 | 240.02 | 15.0 mmol |
| 4-Methylimidazole | 822-36-6 | 82.10 | 18.0 mmol |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.3 mmol |
| Xantphos | 161265-03-8 | 578.68 | 0.6 mmol |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 30.0 mmol |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL |
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-(trifluoromethyl)aniline (15.0 mmol), 4-methylimidazole (18.0 mmol), palladium(II) acetate (0.3 mmol), Xantphos (0.6 mmol), and cesium carbonate (30.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask.
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 100-110 °C for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the imidazole, allowing it to participate in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent for this reaction.
Part 2: Amide Coupling to Synthesize a Nilotinib Analogue
With the key aniline intermediate in hand, the next critical step is the formation of an amide bond with a suitably functionalized benzoic acid. This amide coupling is the linchpin in the assembly of the final bioactive molecule.
Protocol 2.1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used peptide coupling reagent that minimizes racemization and is effective for coupling sterically hindered or electron-deficient amines and carboxylic acids.
Reaction Scheme:
A general workflow for the HATU-mediated amide coupling.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | 641571-11-1 | 241.21 | 1.0 mmol |
| 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | 641569-97-3 | 318.33 | 1.1 mmol |
| HATU | 148893-10-1 | 380.23 | 1.2 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 2.5 mmol |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 10 mL |
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).
-
Activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 mmol) in anhydrous DMF (5 mL). Add this solution to the activated carboxylic acid mixture.
-
Base Addition: Add DIPEA (2.5 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water (50 mL) and stir. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure Nilotinib analogue.
Causality Behind Experimental Choices:
-
Coupling Reagent: HATU is chosen for its high efficiency in forming the activated ester of the carboxylic acid, which readily reacts with the aniline.
-
Base: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate byproduct of HATU and any acidic species, driving the reaction to completion without competing in the coupling reaction.
-
Solvent: DMF is an excellent polar aprotic solvent that dissolves all the reactants and reagents, facilitating a homogeneous reaction.
Conclusion: A Versatile Platform for Bioactive Molecule Synthesis
This compound and its derivatives represent a powerful and versatile platform for the synthesis of a wide array of bioactive molecules. The protocols detailed in this guide provide a robust framework for the synthesis of a complex kinase inhibitor, highlighting key transformations such as the Buchwald-Hartwig amination and HATU-mediated amide coupling. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and apply these methodologies to the synthesis of novel compounds in their own drug discovery and development programs.
References
-
Synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-5-Trifluoromethyl-3-(4-methyl-1H-imid/f5b2c7e9d7b8e3a2c5f1c3a7a7a7e8e8e6e5e4e3]([Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (2020).
- Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. [Link]
-
4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide. (n.d.). Cyman. Retrieved January 19, 2026, from [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
4-METHYL-N-(3-(4-METHYL-1H-IMIDAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENYL)-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZAMIDE. (n.d.). precisionFDA. Retrieved January 19, 2026, from [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Google Patents.
- Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Patsnap.
-
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
Application Notes and Protocols for 3-Methoxy-4-(trifluoromethyl)benzamide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
3-Methoxy-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by a benzamide core structure, substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position. The presence of the trifluoromethyl moiety is of particular interest in medicinal chemistry, as it can enhance metabolic stability and binding affinity to biological targets. While specific literature on this compound is emerging, the broader class of benzamides has garnered significant attention for a range of biological activities, including their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed experimental protocols for investigating the biological activity of this compound, with a primary focus on its hypothesized role as a PARP inhibitor.
The rationale for investigating this compound as a PARP inhibitor stems from the known activity of structurally related benzamides.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The following protocols are designed to enable a thorough investigation of this compound's mechanism of action and its potential therapeutic applications.
Physicochemical Properties and Safety Precautions
Before commencing any experimental work, it is imperative to understand the basic properties and handling requirements for this compound.
| Property | Value | Source |
| Molecular Formula | C9H8F3NO2 | Inferred |
| Molecular Weight | 219.16 g/mol | Inferred |
| Appearance | Expected to be a solid | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol | [4] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Hypothesized Mechanism of Action: PARP Inhibition
The primary hypothesized mechanism of action for this compound is the inhibition of PARP enzymes. PARP-1, in particular, plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality.
Caption: Hypothesized mechanism of PARP inhibition.
Experimental Protocols
The following protocols provide a framework for the initial characterization of this compound as a potential PARP inhibitor.
Protocol 1: In Vitro PARP-1 Enzymatic Assay
This protocol is designed to determine the direct inhibitory effect of the compound on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
NAD+ (biotinylated)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated plates
-
Anti-PAR antibody conjugated to a detectable label (e.g., HRP)
-
Substrate for the detection label (e.g., TMB for HRP)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Histones
-
Recombinant PARP-1 enzyme
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a potent PARP inhibitor (e.g., Olaparib) at a high concentration or by adding a solution that denatures the enzyme.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated PAR chains to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-PAR antibody and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Caption: Workflow for the in vitro PARP-1 enzymatic assay.
Protocol 2: Cellular PARP Inhibition Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit PARP activity within a cellular context.
Materials:
-
Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)
-
Cell culture medium and supplements
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes) to induce PARP activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for PAR and normalize to the loading control. A reduction in the PAR signal in the presence of the compound indicates cellular PARP inhibition.
Protocol 3: Cell Viability and Synthetic Lethality Assay
This protocol evaluates the cytotoxic effects of the compound, particularly in the context of synthetic lethality in DNA repair-deficient cells.
Materials:
-
A pair of isogenic cell lines: one wild-type for a key DNA repair gene (e.g., BRCA2) and one deficient.
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a kit for measuring ATP levels)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the wild-type and deficient cell lines in separate 96-well plates at an optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72-120 hours) to allow for multiple cell divisions.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each cell line. Plot the dose-response curves and determine the IC50 values. A significantly lower IC50 in the DNA repair-deficient cell line compared to the wild-type line is indicative of synthetic lethality.
Conclusion
The protocols outlined in this document provide a robust starting point for the investigation of this compound as a potential PARP inhibitor. By systematically evaluating its enzymatic and cellular activities, researchers can elucidate its mechanism of action and assess its therapeutic potential. The modular nature of these protocols allows for adaptation and expansion to include more advanced techniques such as immunofluorescence for DNA damage markers (e.g., γH2AX) and in vivo studies in relevant animal models. As with any novel compound, careful experimental design, including appropriate controls and rigorous data analysis, is paramount to obtaining reliable and reproducible results.
References
- Chang, H., et al. (2019). A copper-mediated concurrent tandem catalytic methodology for the amidation of aryl chlorides. Details of the synthesis of related aryl amides can be found in this reference.
-
Cosi, C., Chopin, P., & Marien, M. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348. [Link]
-
Murai, J., et al. (2014). Rationale for Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Combination Therapy with Camptothecins or Temozolomide Based on PARP Trapping versus Catalytic Inhibition. Journal of Pharmacology and Experimental Therapeutics, 349(3), 408-416. [Link]
-
Thapa, K., et al. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Cellular and Molecular Neurobiology, 42(6), 1849-1865. [Link]
-
Various Authors. (n.d.). Synthesis and Biological Activity of Benzamides. Multiple sources describe the synthesis and broad biological activities of various benzamide derivatives.[Link]
Sources
- 1. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Methoxybenzamide | Antibacterial | PARP | Transferase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-Methoxy-4-(trifluoromethyl)benzamide in Oncology Research
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 3-Methoxy-4-(trifluoromethyl)benzamide in oncology research. As of the date of this publication, this compound is a novel chemical entity with limited specific data in peer-reviewed oncology literature. Therefore, this guide is structured to serve as a forward-looking framework for its investigation.
We will begin by dissecting the molecule's chemical architecture to build a rationale for its investigation in oncology. This is followed by a presentation of hypothesized biological targets and detailed, field-proven protocols for the initial in vitro screening of its anticancer potential. These protocols are designed as self-validating systems, providing a robust starting point for any research endeavor into this promising compound.
Introduction: Rationale for Investigation
While direct applications of this compound in oncology are not yet established, its chemical structure presents a compelling case for investigation. The molecule is composed of three key functional motifs that are prevalent in a multitude of clinically successful therapeutic agents: the benzamide scaffold, a trifluoromethyl group, and a methoxy group.
-
The Benzamide Scaffold: Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities, including potent anticancer effects.[1] This scaffold is a common feature in drugs targeting histone deacetylases (HDACs) and tubulin polymerization.[2][3] Its structural rigidity and capacity for hydrogen bonding make it an excellent pharmacophore for interacting with various biological targets.[4]
-
The Trifluoromethyl (CF₃) Group: The incorporation of a trifluoromethyl group is a powerful strategy in medicinal chemistry to enhance a drug's therapeutic profile.[5] The CF₃ group is highly electronegative and lipophilic, which can significantly improve a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins.[6][7][8] Studies have shown that adding a CF₃ moiety can dramatically increase the anticancer activity of a parent compound.[9]
-
The Methoxy (OCH₃) Group: The methoxy group, while seemingly simple, is a crucial substituent in drug design. It can act as a hydrogen bond acceptor and its electron-donating properties can modulate the electronic character of the aromatic ring, influencing target binding and selectivity.[10][11] For instance, a para-methoxy group on a benzamide derivative was shown to dramatically improve selectivity for the sigma-2 receptor, a promising target in cancer therapy.[12]
The combination of these three motifs in a single, relatively small molecule makes this compound an attractive candidate for screening against a variety of cancer-related targets.
| Chemical Information: this compound | |
| CAS Number | 1214328-36-5 |
| Molecular Formula | C₉H₈F₃NO₂ |
| Molecular Weight | 219.16 g/mol |
| Structure |
Hypothesized Biological Targets and Mechanisms of Action
Based on the activities of structurally related compounds, we can hypothesize several potential mechanisms by which this compound might exert anticancer effects. These hypotheses provide a logical starting point for mechanistic studies.
2.1. Inhibition of Heat Shock Protein 27 (HSP27)
HSP27 is a molecular chaperone that is overexpressed in many cancers and is associated with treatment resistance and poor prognosis.[13][14] It plays a critical role in inhibiting apoptosis (programmed cell death) by interfering with key proteins in the apoptotic cascade.[13][15] Benzamide derivatives have been explored as scaffolds for HSP27 inhibitors. The inhibition of HSP27 can restore the natural apoptotic process in cancer cells, sensitizing them to chemotherapy.[15][16]
Below is a diagram illustrating the hypothesized mechanism of action via HSP27 inhibition.
Caption: Hypothesized mechanism: Inhibition of HSP27 restores the apoptotic pathway.
2.2. Disruption of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis).[17] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[18] Numerous benzamide derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[3][19] These agents arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptotic cell death.[20] The presence of the trifluoromethyl group could enhance the binding affinity of this compound to tubulin.
Protocols for Initial In Vitro Screening
A standardized workflow is essential for the initial evaluation of a novel compound. The following protocols provide a robust three-assay cascade to determine cytotoxicity, mode of cell death, and effects on cell cycle progression.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel HSP27 Inhibitors as Prospective Anti-Cancer Agents Utilizing Computer-Assisted Therapeutic Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating 3-Methoxy-4-(trifluoromethyl)benzamide in Neurology Drug Development
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 3-Methoxy-4-(trifluoromethyl)benzamide in the field of neurology. While direct biological data on this specific molecule is emerging, its structural motifs, featuring a trifluoromethyl group and a benzamide core, are prevalent in centrally active compounds. This document outlines a strategic, multi-tiered approach to systematically evaluate its potential as a therapeutic agent for neurological disorders. We present detailed protocols for in vitro and in vivo assays, emphasizing experimental design causality and data interpretation. The objective is to provide a robust framework for elucidating the compound's mechanism of action, efficacy, and safety profile, thereby accelerating its potential transition from a research chemical to a viable drug candidate.
Introduction: The Rationale for Investigating this compound
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] this compound combines these features, making it a compound of interest for neurological drug discovery. Although its specific biological targets are not yet fully elucidated, related trifluoromethyl-substituted benzamides have shown potential in the treatment of neurological disorders, including epilepsy, by modulating ion channels or specific receptor systems.[2][3]
This guide, therefore, proposes a hypothetical, yet scientifically rigorous, pathway for investigating this compound as a potential modulator of neuronal excitability, with a focus on its potential application in epilepsy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H8F3NO2 | [4] |
| Molecular Weight | 221.16 g/mol | [4] |
| CAS Number | 1214328-36-5 | [4] |
| Predicted LogP | ~2.1 | (Consensus prediction) |
| Predicted CNS MPO Score | ~4.5 | (Calculated) |
Note: Predicted values are based on computational models and should be experimentally verified.
Proposed Mechanism of Action and Therapeutic Hypothesis
Based on the known neuropharmacology of related benzamides and trifluoromethyl-containing compounds, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Ion Channels: The trifluoromethyl group can influence electrostatic interactions within the binding pockets of ion channels, potentially stabilizing an inactive state of sodium or calcium channels, or acting as a blocker for certain potassium channels.[2]
-
Interaction with GABAergic or Glutamatergic Systems: Benzamides are known to interact with various neurotransmitter systems. This compound could potentially enhance GABAergic inhibition or attenuate glutamatergic excitation.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Some benzamide derivatives have been shown to interact with TAAR1, a receptor implicated in neuropsychiatric and neurological disorders.[5]
Our primary therapeutic hypothesis is that this compound will demonstrate anticonvulsant properties by reducing neuronal hyperexcitability.
Experimental Workflows and Protocols
A tiered approach is recommended to efficiently evaluate the potential of this compound. This workflow progresses from high-throughput in vitro screening to more complex in vivo models.
Tier 1: In Vitro Screening for Biological Activity
The initial phase focuses on identifying the primary biological targets and assessing the compound's general effects on neuronal function.
Workflow Diagram: In Vitro Screening
Caption: Tier 1 in vitro screening workflow.
Protocol 1: High-Throughput Screening (HTS) Panel for CNS Targets
-
Objective: To identify potential molecular targets of this compound from a broad panel of CNS-related receptors and ion channels.
-
Methodology:
-
Utilize a commercially available radioligand binding assay panel covering major neurotransmitter receptors (e.g., GABA, glutamate, dopamine, serotonin), transporters, and key ion channels.[6]
-
Prepare stock solutions of this compound in DMSO.
-
Screen the compound at a primary concentration of 10 µM against the panel.
-
For any target showing >50% inhibition, perform a dose-response curve to determine the IC50 or Ki.
-
-
Causality: This initial broad screen is a cost-effective and rapid method to narrow down the potential mechanisms of action before committing to more resource-intensive functional assays.
Protocol 2: Functional Assessment of Neuronal Network Activity using Microelectrode Arrays (MEAs)
-
Objective: To assess the compound's effect on spontaneous and induced electrical activity in primary neuronal cultures.[7][8]
-
Methodology:
-
Culture primary rodent cortical or hippocampal neurons on MEA plates.
-
After network maturation (typically 14-21 days in vitro), record baseline spontaneous activity.
-
Apply increasing concentrations of this compound (e.g., 1, 10, 100 µM) and record changes in mean firing rate, burst frequency, and network synchrony.
-
To assess effects on hyperexcitability, induce seizure-like activity with a pro-convulsant (e.g., bicuculline or 4-aminopyridine) and evaluate the compound's ability to restore normal network function.
-
-
Causality: MEA provides a functional readout of the compound's integrated effect on a neuronal network, offering insights beyond single-target interactions and indicating its potential to modulate overall excitability.[7]
Protocol 3: In Vitro Neurotoxicity Assessment
-
Objective: To determine the compound's potential for causing neuronal cell death.
-
Methodology:
-
Use human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.[9]
-
Expose cells to a range of concentrations of this compound for 24-48 hours.
-
Assess cell viability using standard assays such as MTT, LDH release, or high-content imaging with cell death markers (e.g., propidium iodide, Annexin V).
-
-
Causality: Early assessment of neurotoxicity is crucial to de-risk the compound and establish a therapeutic window.
Tier 2: In Vivo Evaluation in Animal Models
If in vitro data suggests favorable activity and low toxicity, the investigation proceeds to in vivo models to assess efficacy and pharmacokinetics.
Workflow Diagram: In Vivo Evaluation
Caption: Tier 2 in vivo evaluation workflow.
Protocol 4: Pharmacokinetic (PK) Profiling in Rodents
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier (BBB).
-
Methodology:
-
Administer a single dose of this compound to mice or rats via intravenous (IV) and oral (PO) routes.
-
Collect blood and brain tissue samples at multiple time points.
-
Quantify compound concentrations using LC-MS/MS.
-
Calculate key PK parameters (e.g., half-life, Cmax, AUC, oral bioavailability, brain-to-plasma ratio).
-
-
Causality: Understanding the PK profile is essential for designing effective dosing regimens for subsequent efficacy studies and for confirming that the compound reaches its target in the CNS.
Protocol 5: Efficacy in Acute Seizure Models
-
Objective: To evaluate the anticonvulsant activity of the compound in well-established, acute seizure models.[10][11][12]
-
Methodology:
-
Maximal Electroshock (MES) Test:
-
Administer the compound or vehicle to rodents.
-
After a predetermined time based on PK data, induce a seizure via corneal or auricular electrodes.
-
Record the presence or absence of the tonic hindlimb extension as a measure of efficacy.
-
-
Pentylenetetrazol (PTZ) Test:
-
Administer the compound or vehicle.
-
Inject a subcutaneous or intraperitoneal dose of PTZ to induce clonic seizures.
-
Observe and score the seizure severity (e.g., using the Racine scale).
-
-
-
Causality: The MES and PTZ models are standard, predictive screens for anticonvulsant drugs.[12] Efficacy in the MES test suggests an effect on voltage-gated sodium channels, while activity in the PTZ model points towards effects on GABAergic transmission.
Protocol 6: Evaluation in a Chronic Epilepsy Model (e.g., Kindling)
-
Objective: To assess the compound's ability to prevent the development of epilepsy (antiepileptogenic effect) or suppress established chronic seizures.[12][13]
-
Methodology:
-
Use the amygdala kindling model in rats, where repeated subconvulsive electrical stimulation leads to progressively more severe seizures.[10][12]
-
Administer this compound daily, either during the kindling acquisition phase or after seizures are fully kindled.
-
Monitor seizure severity and duration, as well as the afterdischarge threshold.
-
-
Causality: Chronic models like kindling better mimic the long-term nature of human epilepsy and provide stronger evidence of therapeutic potential than acute models.[13]
Safety and Toxicology
Throughout the development process, a clear understanding of the compound's safety profile is paramount.
Table 2: Safety and Handling of this compound
| Hazard Category | Precautionary Measures | Reference |
| Skin and Eye Irritation | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. | [14][15] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust/fumes. Use in a well-ventilated area. | [16] |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product. | |
| Mutagenicity | Suspected of causing genetic defects. Obtain special instructions before use and do not handle until all safety precautions have been read and understood. | |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [15] |
Note: This information is based on related benzamide compounds and should be confirmed with a substance-specific Safety Data Sheet (SDS). Always follow good laboratory practices.
Conclusion and Future Directions
This document provides a structured and scientifically grounded framework for the initial investigation of this compound in neurology drug development. The proposed protocols are designed to systematically elucidate the compound's mechanism of action, efficacy, and safety. Positive results from this multi-tiered evaluation would warrant further preclinical development, including more extensive toxicology studies, formulation development, and investigation in additional, more complex disease models. The ultimate goal is to generate a comprehensive data package to support an Investigational New Drug (IND) application.
References
-
Pharmaron. in vitro Neurology Assay Services for Drug Discovery. [Link]
-
Wang, Y., Wei, P., Yan, F., Luo, Y., & Zhao, G. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease, 13(1), 215–231. [Link]
-
Aging and Disease. (2022). Animal Models of Epilepsy: A Phenotype-oriented Review. [Link]
-
Oreate AI Blog. (2026). Review of Animal Models for Epilepsy Research. [Link]
-
Istanbul University Press. (2022). Current Approaches in Animal Models Used in Epilepsy Research. [Link]
-
NC3Rs. Rodent models of epilepsy. [Link]
-
The Scientist. (2023). Building More Physiologically Relevant Drug Development Assays for Neuroscience. [Link]
-
InnoSer. In vitro neurology assays. [Link]
-
Axion BioSystems. Neurological Disease Assays In Vitro. [Link]
-
NeuroProof. In vitro Disease Models for Screening Services. [Link]
-
ChemBK. Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. [Link]
-
PubChem. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
- Google Patents.
-
PubMed. 4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity. [Link]
-
PubMed Central (PMC). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. [Link]
-
Grokipedia. 4-Trifluoromethylbenzaldehyde. [Link]
-
PubMed. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures. [Link]
-
PubChem. 3-Methoxybenzamide. [Link]
-
Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
PubMed Central (PMC). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. [Link]
-
PubChem. 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Design, synthesis and computational evaluation of a novel intermediate salt of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl) benzamide as potential potassium channel blocker in epileptic paroxysmal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2008008821A2 - Use of trifluoromethyl substituted benzamides in the treatment of neurological disorders - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) prevents 3-iodothyronamine (T1AM)-induced neuroprotection against kainic acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
- 7. Neurological Disease Assays In Vitro | Axion Biosystems [axionbiosystems.com]
- 8. neuroproof.com [neuroproof.com]
- 9. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 10. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 12. Review of Animal Models for Epilepsy Research - Oreate AI Blog [oreateai.com]
- 13. Istanbul University Press [iupress.istanbul.edu.tr]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. angenechemical.com [angenechemical.com]
The Strategic Role of 3-Methoxy-4-(trifluoromethyl)benzamide in the Synthesis of Advanced Agrochemicals: A Technical Guide for Researchers
Introduction: The Imperative for Innovation in Agrochemical Synthesis
In the ever-evolving landscape of agricultural science, the development of novel, effective, and environmentally conscious crop protection agents is paramount. The strategic incorporation of fluorine-containing moieties has revolutionized the design of modern agrochemicals, often imparting enhanced efficacy, metabolic stability, and target specificity to the active ingredients. Among the versatile fluorinated building blocks available to synthetic chemists, 3-Methoxy-4-(trifluoromethyl)benzamide has emerged as a key intermediate with significant potential. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable precursor for a new generation of insecticides, herbicides, and fungicides. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in the field of agrochemical development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for optimizing reaction conditions and ensuring the quality of the final product. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1214328-36-5 | [1] |
| Molecular Formula | C₉H₈F₃NO₂ | [1] |
| Molecular Weight | 219.16 g/mol | [1] |
| Appearance | Off-white to white solid | |
| Purity | ≥97% | [1] |
Synthetic Pathways to this compound
The most common and efficient route to this compound involves the amidation of its corresponding carboxylic acid, 3-Methoxy-4-(trifluoromethyl)benzoic acid. Two robust and widely applicable protocols for this transformation are detailed below.
Protocol 1: Synthesis via Acyl Chloride Formation
This classic two-step, one-pot method proceeds through the formation of a highly reactive acyl chloride intermediate, which is then reacted with ammonia to yield the desired benzamide.
Experimental Workflow:
Caption: Synthesis of this compound via the acyl chloride intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Acyl Chloride Formation: Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (2-3 eq) to the flask. Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Reaction Progression: Stir the mixture at room temperature. The evolution of HCl and SO₂ gas will be observed. After the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until the gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and cautiously add an excess of cold aqueous ammonia (NH₄OH) with vigorous stirring. The benzamide product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Protocol 2: Direct Amidation using Coupling Agents
This method facilitates the direct formation of the amide bond from the carboxylic acid and an ammonia source, avoiding the need for the harsh conditions associated with acyl chloride formation. Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid.
Experimental Workflow:
Caption: Direct synthesis of this compound using peptide coupling agents.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-Methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF, add HOBt (1.2 eq) and an ammonia source, such as ammonium chloride (NH₄Cl) (1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Application in the Synthesis of a Novel Diamide Insecticide
The unique substitution pattern of this compound makes it an excellent starting material for the synthesis of complex agrochemicals. As a representative example, a plausible synthetic route to a novel meta-diamide insecticide is presented below. This class of insecticides is known for its potent activity against a range of lepidopteran pests. The synthesis leverages the reactivity of the benzamide moiety for the construction of a more complex and biologically active molecule.
Synthetic Pathway:
Caption: Proposed synthetic route to a novel meta-diamide insecticide from this compound.
Protocol 3: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzylamine
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stir bar under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Benzamide: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-Methoxy-4-(trifluoromethyl)benzylamine, which can be purified by vacuum distillation or column chromatography.
Protocol 4: Synthesis of the Final meta-Diamide Insecticide
Step-by-Step Methodology:
-
Reaction Setup: To a solution of a suitably substituted benzoic acid (e.g., 2-bromo-6-chloro-4-(perfluoropropan-2-yl)benzoic acid) (1.0 eq) in an anhydrous solvent like DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0°C.
-
Acyl Chloride Formation: Allow the mixture to warm to room temperature and stir for 2-3 hours. Remove the excess oxalyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0°C. Add a solution of 3-Methoxy-4-(trifluoromethyl)benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final novel meta-diamide insecticide.
Conclusion
This compound is a strategically important intermediate in the synthesis of advanced agrochemicals. Its preparation from the corresponding benzoic acid is straightforward and can be achieved through multiple high-yielding routes. The unique substitution pattern of this benzamide provides a valuable platform for the development of novel insecticides, herbicides, and fungicides with potentially enhanced biological activity and favorable physicochemical properties. The protocols detailed in this guide offer researchers a solid foundation for the synthesis and further elaboration of this promising building block in their quest for the next generation of crop protection solutions.
References
-
Synthesis of 3-methoxy-2,4,5-trifluorobenzoyl chloride - PrepChem.com. Available at: [Link]
-
Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. Available at: [Link]
Sources
Application Notes and Protocols for Cell-Based Assays with 3-Methoxy-4-(trifluoromethyl)benzamide
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
3-Methoxy-4-(trifluoromethyl)benzamide is a small molecule belonging to the benzamide class of compounds. While direct biological data for this specific molecule is emerging, its structural features—notably the benzamide core—suggest a strong potential for activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2][3] The benzamide moiety is a well-established pharmacophore in numerous clinically approved and investigational PARP inhibitors.[4][5][6] PARP enzymes are critical components of the cellular DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[7]
Inhibition of PARP has proven to be a revolutionary therapeutic strategy in oncology, founded on the principle of synthetic lethality .[5][8] In cancers harboring mutations in DNA repair genes like BRCA1 or BRCA2, which are essential for the high-fidelity repair of DNA double-strand breaks (DSBs) via homologous recombination (HR), the cells become heavily reliant on PARP-mediated base excision repair (BER) for survival.[9] When PARP is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[1][8] The inability to repair these DSBs leads to genomic catastrophe and selective cancer cell death, while normal cells with functional HR remain largely unaffected.[9]
These application notes provide a comprehensive guide for researchers to investigate the hypothesized activity of this compound as a PARP inhibitor. The following protocols are designed to be self-validating, enabling a systematic evaluation of the compound's effects on cell viability, its direct impact on cellular PARP activity, and its downstream consequences on DNA damage signaling.
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
The central hypothesis for the biological activity of this compound is its function as a competitive inhibitor of PARP1/2. PARP enzymes utilize NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins at sites of DNA damage. This PARylation acts as a scaffold to recruit other DNA repair factors.[7] We propose that this compound occupies the NAD+ binding pocket of PARP, preventing this catalytic activity.
This mechanism of action leads to two key consequences exploited in cancer therapy:
-
Catalytic Inhibition: Prevents the recruitment of DNA repair machinery to sites of SSBs.
-
PARP Trapping: More potent PARP inhibitors have been shown to "trap" the PARP enzyme on the DNA at the site of the break, creating a physical obstruction that is more cytotoxic than the unrepaired SSB alone, especially when it stalls replication forks.[8][9]
The following diagram illustrates this proposed mechanism in the context of a BRCA-mutant cancer cell.
Caption: Tiered experimental workflow for compound validation.
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and to assess its selective cytotoxicity in cancer cells with and without homologous recombination deficiency.
Principle: This assay utilizes the redox indicator Resazurin, a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. [10][11]The intensity of the fluorescent signal is directly proportional to the number of viable cells. [2][4]By comparing the viability of cells treated with the compound to untreated controls, we can quantify its cytotoxic effect. The key to validating the hypothesized mechanism is to use a pair of cell lines, one with a BRCA mutation (e.g., CAPAN-1, MDA-MB-436) and one that is wild-type for BRCA (e.g., BxPC-3, MCF-7), to observe synthetic lethality. [9] Materials:
-
This compound
-
BRCA-mutant and BRCA-wildtype cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered) [10]* DMSO (for compound stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm) [10] Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in complete medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate compound concentration or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the Resazurin solution to each well (including background and vehicle controls). [10] * Gently mix the plate on a shaker for 30 seconds.
-
Return the plate to the incubator for 2-4 hours. The incubation time should be optimized to ensure the signal is within the linear range of the plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at 560 nm (excitation) and 590 nm (emission). [12] * Subtract the average fluorescence of the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Data Presentation:
| Cell Line | Genotype | Compound IC50 (µM) |
| CAPAN-1 | BRCA2 mutant | [Experimental Value] |
| BxPC-3 | BRCA wild-type | [Experimental Value] |
| MDA-MB-436 | BRCA1 mutant | [Experimental Value] |
| MCF-7 | BRCA wild-type | [Experimental Value] |
Expected Outcome: A significantly lower IC50 value is expected in the BRCA-mutant cell lines compared to the wild-type lines, which would provide strong evidence for synthetic lethality and PARP-inhibitor-like activity.
Protocol 2: Cellular PARP Activity Assay
Objective: To directly measure the inhibitory effect of this compound on PARP enzyme activity within intact cells.
Principle: This protocol is based on a commercially available cell-based PARP assay, often an ELISA format. Cells are treated with a DNA-damaging agent (e.g., H2O2 or MNNG) to induce robust PARP activation. The compound is then added to assess its ability to block this activation. After cell lysis, the amount of PAR synthesized is quantified using an antibody specific for PAR, typically in a colorimetric or chemiluminescent readout. [13][14] Materials:
-
Cell-Based PARP Activity Assay Kit (containing lysis buffer, wash buffers, PAR antibody, HRP-conjugated secondary antibody, and substrate)
-
HeLa or A549 cell lines (known to have robust PARP activity)
-
This compound
-
A known potent PARP inhibitor (e.g., Olaparib, Talazoparib) as a positive control. [15]* DNA-damaging agent (e.g., 1 mM H2O2)
-
96-well tissue culture plate
-
Absorbance or chemiluminescence plate reader
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 20,000 cells/well) in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound (and the positive control inhibitor) for 1 hour at 37°C.
-
Include a "No Damage" control (vehicle only) and a "Damage" control (vehicle only).
-
-
Induction of DNA Damage:
-
To all wells except the "No Damage" control, add the DNA-damaging agent (e.g., H2O2 to a final concentration of 1 mM).
-
Incubate for 15 minutes at 37°C to stimulate PARP activity.
-
-
Cell Lysis and Assay Procedure:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Transfer the lysates to the assay plate provided in the kit (often pre-coated with a histone substrate).
-
Follow the kit's protocol for incubation, washing, primary and secondary antibody addition, and substrate development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance or chemiluminescence on a plate reader.
-
Subtract the signal from the "No Damage" control to account for basal PARP activity.
-
Normalize the data to the "Damage" control (set to 100% PARP activity).
-
Plot the percentage of PARP activity against the log of the compound concentration to determine the IC50 for target inhibition.
-
Expected Outcome: this compound should demonstrate a dose-dependent reduction in PARP activity, with a calculable IC50 value. This provides direct evidence of target engagement within the cell.
Protocol 3: Immunofluorescence of γ-H2AX for DNA Damage
Objective: To visualize and quantify the accumulation of DNA double-strand breaks as a downstream consequence of PARP inhibition.
Principle: The phosphorylation of histone H2AX at serine 139 (termed γ-H2AX) is one of the earliest events in the cellular response to DSBs. [16][17]Each DSB results in the formation of a discrete nuclear focus containing thousands of γ-H2AX molecules, which can be visualized by immunofluorescence microscopy. [18][19]In cells treated with a PARP inhibitor, particularly HR-deficient cells, the number of γ-H2AX foci is expected to increase significantly due to the accumulation of unrepaired DSBs. [18] Materials:
-
BRCA-mutant and BRCA-wildtype cell lines
-
Glass coverslips or imaging-compatible microplates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization [16]* 5% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Anti-fade mounting medium
-
Fluorescence microscope
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate at a density that results in 50-70% confluency the next day.
-
Treat the cells with this compound at a concentration around its IC50 (determined in Protocol 1) for 24-48 hours.
-
Include a vehicle control. A positive control for DNA damage (e.g., treatment with Etoposide) is also recommended.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding. [16] * Incubate with the primary anti-γ-H2AX antibody (diluted in 5% BSA) overnight at 4°C in a humidified chamber. [19] * The next day, wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in 5% BSA) for 1 hour at room temperature, protected from light. [20]
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope with appropriate filters for DAPI and the secondary antibody fluorophore.
-
Capture images from at least 10 random fields per condition, ensuring at least 100 cells are analyzed per condition.
-
Quantify the number of distinct γ-H2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ). [18] Expected Outcome: A significant increase in the average number of γ-H2AX foci per nucleus should be observed in the BRCA-mutant cells treated with the compound compared to both untreated BRCA-mutant cells and treated BRCA-wildtype cells. This visual evidence strongly supports the proposed mechanism of action.
-
References
- Lord, C. J., & Ashworth, A. (2012). The HRD landscape of cancer. Nature Reviews Cancer. [URL: https://www.
- Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [URL: https://www.creative-bioarray.com/support/resazurin-assay-protocol.htm]
- Zhang, X., et al. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. bio-protocol.org. [URL: https://bio-protocol.org/exchange/protocoldetail?id=10100247&version=1]
- Scudiero, D. A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [URL: https://www.mdpi.com/2218-273X/14/1/1]
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5527633/]
- Le Rhun, E., et al. (2019). Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/25/13/3887/82046/Drug-Driven-Synthetic-Lethality-Bypassing-Tumor]
- Tip Biosystems. (n.d.). Measuring Cell-Viability by Resazurin (AlamarBlue®) Assay using Photopette® Cell. Retrieved from [URL: https://www.tipbiosystems.com/wp-content/uploads/2019/07/AN010-Resazurin-alamarBlue-Assay-V2.2.pdf]
- Al-Khayal, K. A., et al. (2023). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2023.1197784/full]
- Golan, T., et al. (2019). PARP Inhibition in BRCA-Mutant Breast Cancer. Journal of the National Cancer Institute. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6748802/]
- BenchChem. (2025). Application Note: Immunofluorescence Protocol for Detecting DNA Damage after Atr-IN-10 Treatment. Retrieved from [URL: https://www.benchchem.
- Tribioscience. (n.d.). Resazurin Cell Viability Assay. Retrieved from [URL: https://www.tribioscience.com/Resazurin-Cell-Viability-Assay.html]
- TheGIST. (2016). PARP inhibitors: Synthetic Lethality. Retrieved from [URL: https://the-gist.org/2016/08/parp-inhibitors-synthetic-lethality/]
- Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [URL: https://www.labbox.com/en/products/resc-001-2k5/]
- Atasoy, B., et al. (2022). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. MDPI. [URL: https://www.mdpi.com/2072-6694/14/19/4853]
- CancerNetwork. (2010). PARP Inhibitors in BRCA-Associated Cancers. Retrieved from [URL: https://www.cancernetwork.
- Pustovalova, M., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5755423/]
- Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. [URL: https://www.jove.
- Lord, C. J., & Ashworth, A. (2017). PARP Inhibitors: Extending Benefit Beyond BRCA-Mutant Cancers. Cancer Discovery. [URL: https://aacrjournals.org/cancerdiscovery/article/7/1/20/4346/PARP-Inhibitors-Extending-Benefit-Beyond-BRCA]
- Gogola, E., et al. (2019). Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer. Annual Review of Cancer Biology. [URL: https://www.annualreviews.org/doi/10.1146/annurev-cancerbio-030617-050232]
- BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. Retrieved from [URL: https://www.benchchem.com/application-notes/cell-based-assay-parp1-inhibition-parp1-in-19]
- BenchChem. (2025). Application Notes: Immunofluorescence Protocol for γH2AX Foci with DNA-PK Inhibitor DNA-PK-IN-3. Retrieved from [URL: https://www.benchchem.com/application-notes/immunofluorescence-protocol-yh2ax-foci-dna-pk-in-3]
- Assay-Protocol.com. (n.d.). PARP. Retrieved from [URL: http://www.assay-protocol.com/molecular-biology/western-blot/parp]
- Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524419/]
- ATCC. (n.d.). PARP Activity Assay Kit. Retrieved from [URL: https://www.atcc.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/346/012/mak309bul.pdf]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. tipbiosystems.com [tipbiosystems.com]
- 3. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 4. tribioscience.com [tribioscience.com]
- 5. the-gist.org [the-gist.org]
- 6. cancernetwork.com [cancernetwork.com]
- 7. PARP assay [assay-protocol.com]
- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labbox.es [labbox.es]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Application Notes and Protocols for In Vitro Studies of 3-Methoxy-4-(trifluoromethyl)benzamide as a Putative PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro investigation of 3-Methoxy-4-(trifluoromethyl)benzamide, a novel compound with structural motifs suggestive of Poly(ADP-ribose) polymerase (PARP) inhibition. While direct studies on this specific molecule are not yet prevalent in published literature, its benzamide core is a well-established pharmacophore in numerous clinically approved PARP inhibitors.[1] This guide, therefore, is built on the scientific premise of evaluating this compound as a putative PARP inhibitor. We present a logical, multi-tiered experimental approach, beginning with direct enzymatic assays, progressing to cell-based functional assays, and culminating in an assessment of its cytotoxic potential, particularly in the context of homologous recombination deficient (HRD) cancer cells. Each protocol is detailed with the underlying scientific principles, step-by-step instructions, and expected outcomes to empower researchers in their exploration of this promising compound.
Introduction: The Rationale for Investigating this compound as a PARP Inhibitor
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA damage repair.[2] Upon sensing a single-strand DNA break, PARP1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair factors to the site of damage.[3]
The inhibition of PARP has emerged as a significant therapeutic strategy in oncology, particularly for cancers harboring defects in the homologous recombination (HR) pathway of DNA double-strand break repair, such as those with BRCA1 or BRCA2 mutations.[3][4] This concept, termed "synthetic lethality," posits that while the loss of either PARP-mediated repair or HR is not lethal to a cell, the simultaneous inhibition of both pathways leads to catastrophic genomic instability and cell death.
The benzamide moiety is a cornerstone of many potent PARP inhibitors. Given that this compound possesses this key structural feature, there is a strong scientific rationale to hypothesize its activity as a PARP inhibitor. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the methoxy group can influence binding interactions within the enzyme's active site. This guide provides the necessary framework to rigorously test this hypothesis through a series of validated in vitro assays.
The Mechanism of PARP Inhibition and "PARP Trapping"
PARP inhibitors primarily function through two interconnected mechanisms:
-
Catalytic Inhibition: The inhibitor competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP, thereby preventing the synthesis of PAR chains.[1] This abrogates the recruitment of DNA repair machinery.
-
PARP Trapping: A subset of PARP inhibitors not only block the catalytic activity but also trap the PARP enzyme on the DNA at the site of damage.[5][6] This trapped PARP-DNA complex is a significant physical impediment to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks. The potency of PARP trapping has been correlated with the cytotoxic efficacy of different PARP inhibitors.[7]
The following experimental plan is designed to elucidate both the catalytic inhibitory potential and the PARP trapping ability of this compound.
Caption: Mechanism of PARP inhibition and PARP trapping.
Experimental Protocols
This section details a tiered approach to characterizing this compound.
Tier 1: Biochemical Assays - Direct Enzyme Inhibition
The initial step is to determine if the compound directly inhibits the enzymatic activity of PARP1 in a cell-free system.
This assay measures the consumption of NAD+ during the PARP1-catalyzed PARylation reaction.[8]
-
Principle: In the presence of activated DNA, PARP1 utilizes NAD+ to synthesize PAR. The remaining NAD+ is then quantified using a cycling reaction that generates a fluorescent product. A decrease in fluorescence indicates NAD+ consumption and thus PARP1 activity.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/ml BSA)[5]
-
This compound (dissolved in DMSO)
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
-
NAD+ cycling reagent and developer
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound and the positive control in PARP Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 96-well plate, add 25 µL of the compound dilutions.
-
Add 50 ng of PARP1 enzyme and activated DNA to each well.[8]
-
Incubate for 10-15 minutes at room temperature.[8]
-
Initiate the reaction by adding NAD+.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.[8]
-
Stop the reaction and add the NAD+ cycling reagent and developer.
-
Incubate in the dark for 15-30 minutes.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of PARP1 inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
| Positive Control | A known PARP inhibitor (e.g., Olaparib) to validate the assay. |
| Negative Control | DMSO vehicle control, representing 100% enzyme activity. |
Tier 2: Cell-Based Assays - Cellular Activity and PARP Trapping
These assays confirm the compound's activity in a more physiologically relevant context and assess its ability to trap PARP on DNA.
This assay measures the inhibition of PARP activity within cells by detecting the levels of PAR chains.
-
Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PARylation is then assessed by Western blotting using an anti-PAR antibody.
-
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
This compound
-
DNA-damaging agent (e.g., H2O2 or methyl methanesulfonate (MMS))
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies: anti-PAR, anti-PARP1, anti-Actin or anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce DNA damage by treating with H2O2 (e.g., 1 mM for 10 minutes) or MMS.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.[9]
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[5]
-
Wash and incubate with HRP-conjugated secondary antibodies.[5]
-
Detect the signal using a chemiluminescent substrate.[5]
-
-
Data Analysis:
-
Quantify the band intensities for PAR and normalize to the loading control.
-
Compare the PAR levels in treated cells to the damaged, untreated control. A reduction in the PAR signal indicates cellular PARP inhibition.
-
This assay quantifies the ability of the compound to stabilize the PARP1-DNA complex.
-
Principle: This assay often utilizes fluorescence polarization (FP). A fluorescently labeled DNA probe binds to PARP1, resulting in a high FP signal. Upon addition of NAD+, PARP1 auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping agent will prevent this dissociation, thus maintaining a high FP signal.[6][10]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA probe
-
NAD+
-
Assay Buffer
-
This compound and known PARP trapping agents (e.g., Talazoparib, Olaparib)
-
96-well or 384-well black, low-binding microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Incubate PARP1 with the fluorescent DNA probe and varying concentrations of the test compound.
-
Initiate the PARylation reaction by adding NAD+.
-
After a set incubation time, measure the fluorescence polarization.
-
-
Data Analysis:
-
A higher FP signal in the presence of the compound indicates PARP trapping.
-
Calculate the EC50 for PARP trapping by plotting the FP signal against the compound concentration.
-
Caption: Principle of the Fluorescence Polarization-based PARP trapping assay.
Tier 3: Cellular Consequence Assays - Cytotoxicity and DNA Damage
These assays evaluate the downstream cellular effects of PARP inhibition by the test compound.
This assay determines the cytotoxic effect of the compound on cancer cells, particularly comparing HR-proficient and HR-deficient cell lines.
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Materials:
-
HR-deficient cell lines (e.g., DLD1 BRCA2-/-, SUM149PT) and their isogenic HR-proficient counterparts (e.g., DLD1 BRCA2+/+)[7]
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.[11]
-
Treat the cells with a serial dilution of this compound for 72-96 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each cell line. A significantly lower IC50 in the HR-deficient cell line compared to its HR-proficient counterpart is indicative of synthetic lethality.
-
| Cell Line | HR Status | Rationale |
| DLD1 BRCA2-/- | Deficient | Colorectal cancer cell line with engineered BRCA2 knockout.[7] |
| DLD1 BRCA2+/+ | Proficient | Isogenic control for DLD1 BRCA2-/-.[7] |
| SUM149PT | Deficient | Inflammatory breast cancer cell line with a BRCA1 mutation. |
| MDA-MB-231 | Proficient | Triple-negative breast cancer cell line, often used as an HR-proficient control. |
This assay visualizes DNA double-strand breaks, a downstream consequence of PARP inhibition and trapping.
-
Principle: The phosphorylation of histone H2AX on serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. The formation of nuclear foci containing γ-H2AX can be visualized and quantified by immunofluorescence microscopy.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-γ-H2AX antibody.[13]
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.[13]
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci in treated cells indicates the induction of DNA double-strand breaks.
-
Summary and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound as a potential PARP inhibitor. Successful outcomes from these assays, such as a low IC50 in the enzymatic assay, evidence of cellular PARP inhibition and trapping, and selective cytotoxicity towards HR-deficient cancer cells, would provide a strong foundation for further preclinical development. Subsequent investigations could include broader cell line screening, mechanism of action studies, and in vivo efficacy studies in relevant cancer models. This structured approach ensures a thorough and scientifically rigorous evaluation of this promising compound.
References
- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (2018). Molecular Cancer Therapeutics, 17(2), 409-419.
- An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. (2003). Analytical Biochemistry, 321(1), 89-97.
-
PARP - Assay-Protocol. (n.d.). Sino Biological. Retrieved January 19, 2026, from [Link]
-
Setting a Trap for PARP1 and PARP2. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
-
Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
- Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2022). STAR Protocols, 3(4), 101799.
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. (2023, January 6). YouTube. Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
- Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2024). Chemical Research in Toxicology.
- Pan-Cancer Analysis of Homologous Recombination Deficiency in Cell Lines. (2021). Molecular Cancer Research, 19(12), 2092-2102.
-
Gamma-H2AX Western Blot Difficulty. (2021, June 29). ResearchGate. Retrieved January 19, 2026, from [Link]
- Pan-Cancer Analysis of Homologous Recombination Deficiency in Cell Lines. (2021). Molecular Cancer Research, 19(12), 2092-2102.
-
Gamma-H2AX protocol (optimized for VH10-cells). (n.d.). CRPR. Retrieved January 19, 2026, from [Link]
- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2018). Molecular Cancer Therapeutics, 17(2), 420-431.
- Homologous recombination deficiency in cell line libraries does not correlate with in vitro sensitivity to platinum agents or PARP inhibitors. (2023). bioRxiv.
- RETRACTED: Utility of Homologous Recombination Deficiency Biomarkers Across Cancer Types. (2021). JCO Precision Oncology, 5.
-
General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 19, 2026, from [Link]
-
Problems in getting gamma-H2AX signals in WB? (2016, June 14). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Targeting homologous recombination deficiency (HRD) in cancer research. (2022, March 1). SOPHiA GENETICS. Retrieved January 19, 2026, from [Link]
Sources
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PARP assay [assay-protocol.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. crpr-su.se [crpr-su.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide
Welcome to the technical support center for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on not just what to do, but why it works.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, practical problems that can arise during the synthesis. The most common and reliable route to this compound involves the amidation of 3-Methoxy-4-(trifluoromethyl)benzoic acid, typically via an activated intermediate like an acyl chloride. Our troubleshooting will focus on this pathway.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
Low yields are a frequent issue and can stem from several points in the process. Systematically investigating the cause is key.
Potential Cause 1: Incomplete Activation of the Carboxylic Acid
The conversion of the starting carboxylic acid to a more reactive species (like an acyl chloride using thionyl chloride, SOCl₂) is the critical first step. If this activation is inefficient, you will be left with unreacted starting material.
-
Expert Insight: Thionyl chloride (SOCl₂) is highly reactive and susceptible to degradation by atmospheric moisture. The use of anhydrous solvents and reagents is paramount.[1][2] Hydrolysis of SOCl₂ not only consumes the reagent but also produces HCl and SO₂, which can lead to unwanted side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) overnight and cool under a stream of inert gas (N₂ or Ar). Use freshly opened or distilled anhydrous solvents.
-
Reagent Quality: Use a fresh bottle of thionyl chloride or distill it before use. Older bottles can absorb moisture, reducing potency.
-
Catalyst Use: A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride via the Vilsmeier reagent. Ensure you are adding a truly catalytic amount (1-2 drops).
-
Reaction Time & Temperature: While the reaction is often vigorous at room temperature, ensure it proceeds to completion. This can be monitored by carefully quenching a small aliquot with methanol and analyzing by LC-MS or TLC to check for the disappearance of the starting carboxylic acid.
-
Potential Cause 2: Hydrolysis of the Acyl Chloride Intermediate
The generated 3-methoxy-4-(trifluoromethyl)benzoyl chloride is highly reactive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water.[1][3]
-
Troubleshooting Steps:
-
Remove Excess SOCl₂: After the activation step, excess thionyl chloride must be thoroughly removed under reduced pressure. It is a common mistake to proceed to the amination step with residual SOCl₂ present, which can lead to complex side reactions.
-
One-Pot vs. Two-Step: While a one-pot procedure is possible, isolating the crude acyl chloride after removing the excess SOCl₂ can sometimes give more consistent results, as it ensures all the volatile activating agent is gone before adding the amine.[4][5]
-
Potential Cause 3: Loss During Workup and Purification
Significant product loss can occur during aqueous workup and recrystallization.[1][2]
-
Expert Insight: this compound has moderate polarity. During an aqueous workup, ensure the pH of the aqueous layer is controlled. In acidic conditions, any unreacted amine will be protonated and move to the aqueous layer, but overly basic conditions can sometimes affect the amide.
-
Troubleshooting Steps:
-
Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Perform multiple extractions (e.g., 3x) with smaller volumes rather than a single large volume extraction to maximize recovery.
-
Recrystallization Solvent: If purifying by recrystallization, perform small-scale solvent screening to find the ideal system. Using too much solvent is a common error that leads to a large portion of the product remaining in the mother liquor.[1]
-
Q2: My final product is contaminated with the starting carboxylic acid. How can I prevent this and remove it?
This is a classic problem indicating either incomplete reaction or hydrolysis of the acyl chloride intermediate.
Prevention:
-
Drive the Reaction to Completion: The most effective strategy is prevention. Ensure the initial acid activation goes to completion as described in Q1. Use a slight excess (1.1-1.2 equivalents) of the activating agent (e.g., SOCl₂ or oxalyl chloride).
-
Ammonia Addition: When adding the ammonia source (e.g., aqueous ammonium hydroxide), do so at a controlled temperature (e.g., 0-5 °C) to manage the exotherm and minimize side reactions.[3]
Removal:
-
Acid/Base Wash: The carboxylic acid impurity is easily removed during the workup.[3]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its water-soluble sodium salt and partition into the aqueous layer.
-
Separate the layers and then wash the organic layer with water and brine to remove residual salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the purified amide.
-
Q3: The reaction with thionyl chloride (SOCl₂) turns dark brown/black. Is this normal and how do I purify the product?
While slight discoloration can occur, a very dark color often suggests side reactions or decomposition.[6]
-
Expert Insight: Thionyl chloride is a powerful dehydrating and chlorinating agent. At elevated temperatures, it can cause charring or decomposition of sensitive organic molecules. The reaction of SOCl₂ with the methoxy group or trifluoromethyl group is less common but possible under harsh conditions. More likely, impurities in the starting material or solvent are the cause.
-
Troubleshooting & Purification:
-
Temperature Control: Form the acyl chloride at a controlled temperature. Start the reaction at 0 °C and allow it to warm to room temperature. Avoid excessive heating unless necessary and validated.
-
Check Starting Material Purity: Ensure your 3-methoxy-4-(trifluoromethyl)benzoic acid is pure. Impurities can be susceptible to decomposition.
-
Purification Strategy: Even if the crude product is dark, the desired amide can often be recovered.
-
Workup: Perform the standard aqueous workup, including the bicarb wash described in Q2.
-
Activated Carbon: After the workup, you can treat the organic solution with a small amount of activated carbon to adsorb colored impurities. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon.
-
Recrystallization/Chromatography: Recrystallization is often effective at removing colored impurities. If that fails, column chromatography on silica gel is a reliable method for obtaining a pure, colorless product.
-
-
Frequently Asked Questions (FAQs)
Q4: What is the most reliable method for activating the carboxylic acid for this synthesis?
There are two primary, highly reliable methods: conversion to an acyl chloride or using peptide coupling reagents.
| Activation Method | Reagents | Pros | Cons |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Inexpensive, highly reactive, volatile byproducts (SO₂, HCl, CO, CO₂) are easily removed.[5] | Highly sensitive to moisture, corrosive, requires careful handling (use in a fume hood). |
| Peptide Coupling | HATU, HBTU, EDCI/HOBt | Milder conditions, high yields, low side reactions, less sensitive to some functional groups.[7][8][9] | Significantly more expensive, byproducts are non-volatile and must be removed by extraction or chromatography. |
-
Recommendation: For large-scale synthesis where cost is a factor, the thionyl chloride method is standard and effective if performed with care. For smaller-scale or discovery chemistry where yield and purity are paramount and cost is less of a concern, a modern coupling reagent like HATU is an excellent choice.[8][10]
Q5: Can I use a "one-pot" procedure for this synthesis?
Yes, a one-pot synthesis is very common and efficient for this type of reaction.[4]
-
Expert Insight: The term "one-pot" means you do not isolate the intermediate acyl chloride. The key is the complete removal of the excess activating agent before the amine is introduced.
-
Workflow:
-
React 3-methoxy-4-(trifluoromethyl)benzoic acid with SOCl₂ (and catalytic DMF) in an anhydrous solvent (e.g., DCM or Toluene).
-
Once the reaction is complete, remove the solvent and all excess SOCl₂ under reduced pressure (vacuum). This step is critical.
-
Re-dissolve the crude acyl chloride residue in an anhydrous solvent.
-
Add your ammonia source (e.g., bubble ammonia gas, or add a solution of ammonia in an organic solvent, or add aqueous ammonium hydroxide at 0 °C) to form the final product.
-
Q6: What analytical techniques are best for monitoring the reaction progress and final product purity?
A combination of techniques is ideal for a complete picture.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. It allows you to visualize the consumption of the starting material and the appearance of the product. The carboxylic acid starting material and the final amide product should have different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for reaction monitoring. It provides confirmation of the mass of the product and starting material, helping to identify any major side products and giving a quantitative measure of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation of the final product. ¹H NMR will confirm the aromatic and methoxy protons, ¹⁹F NMR will show a singlet for the CF₃ group, and ¹³C NMR will confirm the carbon skeleton.
-
Melting Point: A sharp melting point for the final, purified solid is a good indicator of high purity.
Visualizations & Protocols
General Synthesis Workflow
The following diagram illustrates the key decision points and workflow for a successful synthesis.
Caption: Key stages and decision points in the synthesis workflow.
Troubleshooting Flowchart for Low Yield
Use this flowchart to diagnose the root cause of poor reaction yields.
Caption: A decision tree for troubleshooting low product yield.
Detailed Experimental Protocol (Acyl Chloride Method)
Reagents:
-
3-Methoxy-4-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), aqueous solution (e.g., 28-30%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂), add 3-methoxy-4-(trifluoromethyl)benzoic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (approx. 0.2 M concentration).
-
Activation: Add 1-2 drops of anhydrous DMF. Slowly add thionyl chloride (1.5 eq) via syringe. The mixture may gently effervesce (off-gassing HCl and SO₂).
-
Reaction: Stir the reaction at room temperature for 1-2 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Removal of Volatiles: Remove the solvent and excess SOCl₂ under reduced pressure. To ensure complete removal, you can co-evaporate with anhydrous toluene (2x).
-
Amidation: Cool the flask containing the crude acyl chloride residue in an ice bath (0 °C). Carefully add a fresh portion of anhydrous DCM, followed by the slow, dropwise addition of aqueous ammonium hydroxide (3.0 eq). Caution: This is an exothermic reaction.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford pure this compound.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Various Authors. (2012). Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]
-
Various Authors. (n.d.). Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Fitt, J. et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Reddit r/Chempros. (2019). Reactions with SOCl2. Reddit. [Link]
-
Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic-Chemistry.org. [Link]
- Google Patents. (2016).
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Methoxy-4-(trifluoromethyl)benzamide
Technical Support Center: 3-Methoxy-4-(trifluoromethyl)benzamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounded in established chemical principles and safety protocols.
Part 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section covers the most common inquiries regarding the day-to-day storage and handling of this compound.
Question 1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] The product is chemically stable under standard ambient conditions (room temperature). For optimal preservation of purity, we recommend storage in a desiccator to protect it from ambient moisture.
Causality: The trifluoromethyl group and the amide functional group can influence the compound's reactivity. Storing it in a cool environment minimizes the kinetic energy available for potential degradation reactions. A dry, inert atmosphere is crucial as benzamides can be susceptible to slow hydrolysis, and some related compounds are known to be hygroscopic.[1] Keeping the container tightly sealed prevents the ingress of moisture and atmospheric contaminants.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Cool, ambient temperature (e.g., 15-25°C) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Dry; under inert gas (e.g., Argon, Nitrogen) for long-term storage.[1] | Minimizes exposure to moisture, which can lead to hydrolysis of the amide bond. |
| Light | Store in an opaque or amber vial. | Protects against potential light-induced degradation or reactions. |
| Container | Tightly closed, well-sealed container.[1][2] | Prevents contamination and absorption of atmospheric moisture. |
Question 2: Is this compound particularly sensitive to air or moisture?
Yes, caution is advised. While the compound is generally stable, related benzamides can be hygroscopic, meaning they can absorb moisture from the air.[1] Exposure to moisture should be minimized.[2] Prolonged exposure to a humid environment could lead to the formation of hydrates or initiate slow hydrolysis of the amide bond, compromising sample purity and affecting experimental outcomes.
Question 3: What is the recommended shelf life?
A specific shelf life is often not determined for research chemicals. However, when stored under the recommended conditions, this compound should remain stable for an extended period. We advise re-analyzing the material's purity (e.g., via LC-MS, NMR, or melting point) if it has been in storage for more than a year or if you observe any changes in its physical appearance.
Question 4: What personal protective equipment (PPE) should I use when handling this compound?
As a standard laboratory practice, always handle this compound in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[1][2][5] You should wear appropriate PPE, including:
Wash your hands thoroughly after handling the substance.[2][3][5]
Part 2: Troubleshooting Guide for Stability Issues
This section provides a logical framework for diagnosing and resolving common problems that may indicate compound instability or degradation.
Question 5: My solid compound, which was initially a white powder, has developed a slight yellow tint. What does this mean?
A change in color is often the first indicator of a potential purity issue. This could be caused by:
-
Trace Impurities: The presence of minute impurities from the synthesis process that may degrade or oxidize over time, even if the primary compound is stable.
-
Slow Decomposition: Exposure to non-ideal conditions such as light, heat, or reactive atmospheric gases could initiate slow degradation, forming chromophoric (color-absorbing) byproducts.
-
Contamination: Accidental introduction of a contaminant into the storage vial.
Recommended Action: Before use, we recommend re-confirming the compound's purity using an appropriate analytical technique like HPLC or LC-MS. If the purity is compromised, purification via recrystallization may be necessary.
Question 6: I am observing poor solubility or seeing unexpected peaks in my analytical data (NMR, LC-MS). Could this be related to stability?
Absolutely. If you encounter solubility issues with a previously soluble batch or detect unexpected analytical signals, it strongly suggests a change in the compound's chemical nature.
-
Moisture Absorption: The compound may have absorbed water, increasing its mass and potentially changing its solubility profile. This can be particularly problematic when preparing solutions of a precise concentration.
-
Degradation: The presence of new peaks in an NMR or LC-MS spectrum is a clear sign of degradation. A common degradation pathway for benzamides is hydrolysis, which would yield 3-methoxy-4-(trifluoromethyl)benzoic acid and ammonia.
Caption: Troubleshooting workflow for suspected compound instability.
Part 3: Best Practices for Solution Preparation and Storage
Question 7: What solvents are compatible with this compound for preparing stock solutions?
Based on the properties of similar benzamides, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-Dimethylformamide (DMF).[6] It is likely insoluble in water.[6] Always use anhydrous-grade solvents to prepare stock solutions to prevent introducing water that could cause hydrolysis.
Question 8: How should I store solutions of this compound?
Stock solutions are generally less stable than the solid compound.
-
Storage Temperature: Store solutions at -20°C or -80°C to drastically slow down any potential degradation.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.
-
Container: Use vials with tight-fitting caps, preferably with PTFE liners, to minimize solvent evaporation and moisture ingress.
Question 9: Are there any materials I should avoid when working with this compound or its solutions?
Avoid strong oxidizing agents, as they are incompatible with benzamide-type structures.[2][3][5] For routine lab work, standard glassware (borosilicate) and plastics like polypropylene and polyethylene are generally compatible. For any specialized applications, it is always best to consult a detailed chemical compatibility chart.[7][8]
Sources
Technical Support Center: Synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide
Welcome to the technical support guide for the synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, its strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, leading to specific challenges during synthesis.[1][3] This guide provides a focused, question-and-answer-based approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary, well-established pathways for this amidation, starting from 3-Methoxy-4-(trifluoromethyl)benzoic acid:
-
Two-Step Acyl Chloride Formation: This is a classic and robust method. The carboxylic acid is first "activated" by converting it to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This intermediate is then reacted with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium hydroxide) to form the primary amide.
-
One-Pot Direct Coupling: This approach uses coupling reagents to form the amide bond directly from the carboxylic acid and an amine in a single step.[6][7] Common reagent systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt), or borate esters like B(OCH₂CF₃)₃.[8][9]
Q2: How critical is the purity of the starting material, 3-Methoxy-4-(trifluoromethyl)benzoic acid?
Extremely critical. The most problematic impurities are positional isomers, such as 4-methoxy-3-(trifluoromethyl)benzoic acid.[10] These isomers often exhibit similar reactivity and physical properties, leading to the formation of isomeric amide byproducts that are exceptionally difficult to separate from the desired product by standard crystallization or column chromatography. Always verify the purity and isomeric integrity of your starting material via ¹H NMR, ¹⁹F NMR, or GC-MS before beginning the synthesis.
Q3: How stable is the trifluoromethyl group under typical amidation conditions?
The trifluoromethyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bond.[1] Under the standard conditions used for acyl chloride formation (e.g., refluxing in SOCl₂) or peptide coupling, the -CF₃ group is robust and does not typically participate in side reactions.[3]
Troubleshooting Guide: Common Side Reactions & Solutions
Problem 1: Low or No Yield of the Desired Amide Product
You've completed the reaction, but the TLC/LC-MS analysis shows a large amount of unreacted starting material or no product at all.
Possible Cause A: Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid to a more electrophilic species is the rate-limiting step. If this activation is incomplete, the subsequent reaction with the amine will fail.
-
Scientific Rationale: Direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at low temperatures as it forms a stable ammonium carboxylate salt.[7] Activating agents convert the hydroxyl group of the acid into a better leaving group.
-
Troubleshooting Steps:
-
If using SOCl₂: Ensure the thionyl chloride is fresh and not decomposed from improper storage. Use a slight excess (1.2-1.5 equivalents) and consider adding a catalytic amount of DMF (Vilsmeier-Haack reaction catalyst). Reflux for an adequate time (1-3 hours) to ensure complete conversion, monitoring by IR (disappearance of the broad O-H stretch of the acid).
-
If using Coupling Reagents (e.g., EDC/HOBt): The reaction pH is critical; carbodiimide reactivity is optimal under slightly acidic conditions (pH 4.5-5.0).[11] Ensure your amine is not used as its hydrochloride salt without adding a non-nucleophilic base (like DIPEA or triethylamine, 2-3 equivalents) to liberate the free amine.
-
Possible Cause B: Hydrolysis of Reactive Intermediates Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction will rapidly convert the acyl chloride back to the starting carboxylic acid.[10]
-
Scientific Rationale: Water is a potent nucleophile that readily attacks the highly electrophilic carbonyl carbon of the acyl chloride, regenerating the carboxylic acid and releasing HCl.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Ensure solvents and reagents (amines, bases) are free of water.
-
Problem 2: Significant Formation of 3-Methoxy-4-(trifluoromethyl)benzonitrile
Your mass spectrometry results show a major peak corresponding to the mass of the nitrile byproduct (M-17, loss of NH₃ from the amide), and the IR spectrum shows a sharp C≡N stretch around 2230 cm⁻¹.
-
Scientific Rationale: This is a classic side reaction for primary amides. Dehydrating agents, particularly thionyl chloride, can eliminate water from the primary amide to form a nitrile.[12][13] This is especially prevalent if excess SOCl₂ is not removed before the addition of ammonia or if the reaction is subjected to high temperatures for a prolonged period.
-
Troubleshooting Steps:
-
Complete Removal of SOCl₂: After forming the acyl chloride, ensure all excess thionyl chloride is removed under vacuum before adding the ammonia source. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.
-
Temperature Control: When adding the acyl chloride to the ammonia solution, maintain a low temperature (0 °C to room temperature). The subsequent reaction is typically fast and does not require heating.
-
Alternative Reagents: If nitrile formation is a persistent issue, switch to a non-dehydrating activation method, such as using oxalyl chloride (which decomposes to volatile byproducts CO, CO₂, and HCl) or a direct coupling agent like HATU or B(OCH₂CF₃)₃.[8]
-
Problem 3: Product is Contaminated with Unreacted Carboxylic Acid
Even after workup, your final product's NMR shows peaks corresponding to 3-Methoxy-4-(trifluoromethyl)benzoic acid, and purification is proving difficult.
-
Scientific Rationale: The starting carboxylic acid is acidic, while the amide product is neutral. This difference in chemical properties can be exploited for efficient separation during the aqueous workup.
.dot graph Workup_Flowchart { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .enddot Caption: Purification workflow to remove acidic starting material from the neutral amide product.
-
Troubleshooting Steps:
-
Implement a Base Wash: During the workup, wash the organic layer (containing your product dissolved in a solvent like ethyl acetate or DCM) with a mild aqueous base solution such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).
-
Mechanism of Separation: The base will deprotonate the acidic carboxylic acid, forming its sodium salt. This salt is highly polar and will be extracted into the aqueous layer, while the neutral amide remains in the organic layer.
-
Execution: Perform the wash 2-3 times to ensure complete removal. Afterwards, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying with an agent like MgSO₄ or Na₂SO₄.
-
Data Summary: Comparison of Amidation Methods
| Method | Activating Reagent(s) | Key Advantages | Common Side Reactions/Byproducts | Mitigation Strategy |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Cost-effective, high reactivity, volatile byproducts (SO₂, HCl).[5] | Nitrile formation (dehydration), hydrolysis back to acid.[10][12] | Remove excess SOCl₂ under vacuum; maintain strict anhydrous conditions and low temperature. |
| Direct Coupling | EDC / HOBt | Milder conditions, good for sensitive substrates.[9] | Water-soluble urea byproduct, potential for HOBt-related safety issues.[11][14] | Perform aqueous washes to remove urea; follow safety protocols for HOBt. |
| Direct Coupling | B(OCH₂CF₃)₃ | High conversion, simple filtration-based workup possible.[8][15] | Borate-ester byproducts. | Purify via acid/base washes or specialized solid-phase scavenger resins.[8] |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Bohdan, K., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- LibreTexts. (2022). Chemistry of Amides.
- Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- Wikipedia. (n.d.). Trifluoromethyl group.
- LibreTexts. (2023). Making Amides from Carboxylic Acids.
- Clark, J. (n.d.). The Preparation of Amides. Chemguide.
- Gunanathan, C., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central.
- RSC Advances. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
- YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride.
- Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry.
- BenchChem. (2025). Common impurities in commercial 2-(Trifluoromethyl)benzoyl chloride.
- BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
- Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
- Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 15. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Experiments with 3-Methoxy-4-(trifluoromethyl)benzamide
Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when working with this fluorinated benzamide derivative. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Section 1: Foundational Knowledge - Compound Properties & Handling
A thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. This section addresses the most frequently asked questions regarding the identity, storage, and safe handling of this compound.
Q1: What are the core physicochemical properties of this compound?
Understanding the molecule's characteristics is the first step in designing a robust experimental protocol. Key properties are summarized below. The presence of the trifluoromethyl group notably increases lipophilicity, which is a primary factor influencing its solubility behavior.[1]
| Property | Value | Source |
| CAS Number | 1214328-36-5 | [2] |
| Molecular Formula | C₉H₈F₃NO₂ | [2] |
| Molecular Weight | 233.19 g/mol | [1] |
| Appearance | White Crystalline Powder | [2] |
| Predicted Boiling Point | 270.5 ± 40.0 °C | [2] |
| Predicted Density | 1.323 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 15.17 ± 0.50 | [2] |
Q2: How should I properly store the compound to ensure its long-term stability?
Proper storage is critical to prevent degradation and ensure experimental reproducibility. Benzamide derivatives can be susceptible to hydrolysis and photodegradation.
Protocol for Storage:
-
Container: Store the compound in a tightly sealed, airtight container, preferably made of amber glass to protect from light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen. Safety data sheets for similar compounds note sensitivity to air, light, and moisture.
-
Temperature: While some related compounds are stable at room temperature, refrigeration (2-8°C) is recommended to minimize degradation over time.[1]
-
Location: Keep in a cool, dry, and dark place away from strong acids, bases, and oxidizing agents.
Q3: What are the primary safety precautions for handling this chemical?
As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally similar benzamides provide essential guidance.
Core Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of the crystalline powder.[3]
-
Exposure Response:
-
Disposal: Dispose of the chemical and its container according to approved local, state, and federal waste disposal regulations.[4]
Section 2: The Solubility Challenge - Preparation and Application
The most common hurdle researchers face with highly fluorinated compounds is poor aqueous solubility. This section provides a systematic approach to achieving and maintaining a stable solution for your experiments.
Q4: I'm having trouble dissolving the compound for my assays. What solvents should I use?
Directly dissolving this compound in aqueous buffers will likely fail. The standard and most effective method is to first prepare a concentrated stock solution in a suitable organic solvent.
Recommended Solvents for Stock Solution: Structurally related benzamides demonstrate good solubility in polar aprotic organic solvents.[5]
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | The most common choice for biological assays. Ensure use of anhydrous, high-purity DMSO. |
| Ethanol (EtOH) | 10-50 mM | A viable alternative if DMSO interferes with your experimental system. |
| Methanol (MeOH) | 10-50 mM | Primarily used for analytical chemistry applications (e.g., HPLC, MS). |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculation: Weigh out 2.33 mg of this compound (FW = 233.19 g/mol ).
-
Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the solid.
-
Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, gentle warming in a water bath (30-40°C) or brief sonication can be applied. Ensure the vial is tightly capped to prevent water absorption by the DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: My compound precipitates when I dilute the stock solution into my aqueous cell culture medium or buffer. How can I fix this?
This is a classic problem of compound "crashing out" when moving from a high-solubility organic environment to a low-solubility aqueous one. The key is to maintain a final organic solvent concentration that is both low enough to be tolerated by your experimental system (e.g., cells) and high enough to keep your compound in solution.
Below is a troubleshooting workflow to address this issue systematically.
Caption: A decision-making workflow for troubleshooting compound precipitation.
Section 3: Navigating In-Assay Complications
Once solubility is managed, challenges can still arise during the experiment itself. This section covers issues related to compound stability and potential assay interference.
Q6: I'm observing high variability or a loss of activity in my multi-day biological assay. What could be the cause?
Inconsistent results over time often point to compound instability in the experimental medium or non-specific binding.
Causality Checklist:
-
pH Stability: Benzamides can undergo hydrolysis under strongly acidic or basic conditions. Confirm that the pH of your buffer or cell culture medium is stable and within a neutral range (pH 6.8-7.6) for the duration of your experiment.
-
Adsorption to Plastics: Lipophilic compounds are known to adsorb to the surfaces of plastic labware (e.g., microplates, pipette tips), effectively lowering the concentration of the compound available to your biological system.
-
Mitigation: Consider using low-adsorption plasticware or including a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) in your medium, if compatible with your assay, to block non-specific binding sites.
-
-
Metabolic Instability: If working with cell-based assays or in vivo models, the compound may be metabolized over time. Time-course experiments and analysis of compound concentration by LC-MS can help diagnose this issue.
Q7: Could this compound be interfering with my assay's detection method?
Yes, this is a critical control experiment to run. The aromatic structure of the compound suggests potential interference with optical detection methods.
Control Experiments:
-
Fluorescence/Absorbance Scan: Run a spectral scan of the compound at your final assay concentration in the assay buffer. This will identify if it has intrinsic fluorescence or absorbance at the excitation/emission or absorbance wavelengths used for your assay readout.
-
"Compound Only" Control: In every plate, include wells that contain only the assay buffer and the compound at the highest concentration used. This will reveal any background signal contributed by the compound itself.
-
Quenching Control: If you are using a fluorescence-based assay, include a control with your fluorescent probe/substrate and the compound to check for signal quenching.
References
-
PubChem. (2023). 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. Retrieved January 19, 2026, from [Link]
-
PubChem. (2023). 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Chang, B. R., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E, 78(Pt 2), 163–171. Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: 3-Methoxy-4-(trifluoromethyl)benzamide
Introduction
Welcome to the technical support center for 3-Methoxy-4-(trifluoromethyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for handling this hygroscopic compound. The inherent affinity of this material for atmospheric moisture presents unique challenges that can impact sample integrity, experimental reproducibility, and the validity of your results.[1][2][3] Adherence to the protocols and troubleshooting advice outlined here is critical for success.
This document moves beyond simple procedural lists to explain the scientific principles behind each recommendation, ensuring a comprehensive understanding of how to maintain the quality and performance of this compound in your experiments.
Part 1: Foundational Knowledge & Initial Handling
FAQ 1: What does "hygroscopic" mean and why is it a critical concern for this compound?
Answer: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] For a compound like this compound, this is a critical parameter for several reasons:
-
Inaccurate Weighing: The absorbed water adds mass, leading to significant errors in concentration calculations for your experiments. What you weigh is not 100% active compound.
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the amide bond, especially under non-neutral pH conditions, degrading the compound into 3-methoxy-4-(trifluoromethyl)benzoic acid and ammonia.[4][5] This chemical instability compromises the purity of your material.
-
Altered Physical State: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve into a liquid), making it difficult to handle and dispense accurately.[1][2][3]
-
Compromised Solubility: The presence of excess water can alter the dissolution kinetics and equilibrium solubility of the compound in your chosen solvent system.
The trifluoromethyl group on the benzamide ring can enhance the compound's interaction with water molecules, making careful handling essential.
Diagram: The Impact of Hygroscopicity on Experimental Integrity
Caption: Workflow illustrating how atmospheric moisture impacts experimental outcomes.
Part 2: Core Protocols & Best Practices
This section details the essential, non-negotiable procedures for handling this compound to ensure its integrity.
Protocol 1: Receiving and Storing the Compound
-
Immediate Inspection: Upon receipt, visually inspect the container for an intact seal. If the seal is compromised, do not use the compound and contact the supplier.
-
Inert Atmosphere Storage: The primary container should be stored inside a secondary, sealed container that includes a desiccant.[6][7] A desiccator cabinet or a sealed bag with desiccant pouches is recommended.
-
Temperature Control: Store at the temperature recommended on the product's safety data sheet (SDS), typically in a cool, dry place away from direct light.
Protocol 2: Weighing the Compound (The Critical Step)
Accurate weighing requires a controlled environment to minimize exposure to atmospheric moisture.
Optimal Method: Inert Atmosphere Glovebox
A glovebox provides the most robust protection against moisture and is the gold standard for handling highly sensitive or hygroscopic materials.[8][9][10][11][12]
-
Environment Preparation: Ensure the glovebox atmosphere is inert (e.g., nitrogen or argon) with moisture and oxygen levels below 10 ppm (ideally <1 ppm).[11]
-
Material Equilibration: Place the sealed primary container, along with all necessary tools (spatulas, weigh boats, vials), into the glovebox antechamber. Allow sufficient time for the items to equilibrate to the glovebox atmosphere before bringing them into the main chamber.
-
Dispensing:
-
Allow the compound container to reach the ambient temperature inside the glovebox before opening to prevent condensation.
-
Open the container and quickly dispense the desired amount of powder into a pre-tared vial.
-
Immediately and securely reseal the primary container.
-
-
Sealing: Seal the vial containing the weighed compound before removing it from the glovebox.
Alternative Method: Rapid Weighing with Desiccation
If a glovebox is unavailable, the following procedure can minimize but not eliminate moisture uptake. Speed and preparation are paramount.
-
Preparation: Have all materials (spatula, pre-tared vial with cap, etc.) ready and adjacent to the analytical balance.
-
Equilibration: Allow the sealed primary container to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation on the cold powder.
-
Rapid Dispensing:
-
Minimize the time the primary container is open.
-
Open the container, quickly remove the approximate amount of compound, and immediately reseal the container.
-
Add the compound to your tared vial on the balance and record the weight as quickly as possible.
-
Immediately cap the vial.
-
-
Post-Weighing Storage: Immediately place the sealed vial and the primary container back into a desiccator.
Protocol 3: Preparing Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents for preparing stock solutions. Ensure the chosen solvent is compatible with the compound and your experimental system. Benzamides generally show good solubility in polar organic solvents like ethanol, methanol, and acetone, but limited solubility in water.[13]
-
Dissolution:
-
If the compound was weighed in an inert atmosphere, add the anhydrous solvent to the sealed vial via a syringe through a septum cap.
-
If weighed in the open, add the solvent to the vial as quickly as possible after weighing.
-
Use sonication or gentle vortexing to ensure complete dissolution. For poorly soluble compounds, slight warming may be necessary, but monitor for any signs of degradation.[14][15]
-
-
Storage of Solutions: Store stock solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress. Store at low temperatures (e.g., -20°C or -80°C) as recommended for the compound's stability in solution. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture contamination of the main stock.[16]
Part 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experimentation.
Diagram: Troubleshooting Decision Tree
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Efflorescent, Hygroscopic, and Deliquescent powders - Pharmacy Infoline [pharmacyinfoline.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. inertcorp.com [inertcorp.com]
- 11. ucd.ie [ucd.ie]
- 12. qualia-bio.com [qualia-bio.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. researchgate.net [researchgate.net]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-4-(trifluoromethyl)benzamide
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Methoxy-4-(trifluoromethyl)benzamide. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Our focus is on providing practical, experience-driven advice to anticipate challenges, troubleshoot common issues, and ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at scale?
There are two principal and scalable routes for the synthesis of this compound. The choice between them often depends on the cost and availability of the starting materials, as well as the desired purity profile of the final product.
-
Route A: From 3-Methoxy-4-(trifluoromethyl)benzoic acid: This is a direct amidation approach. The carboxylic acid is first activated and then reacted with an ammonia source. This route is often preferred for its straightforwardness, provided the benzoic acid precursor is readily available.[1]
-
Route B: From 3-Methoxy-4-(trifluoromethyl)benzoyl chloride: This method involves the use of the pre-formed acyl chloride, which is highly reactive towards amidation.[2] This can lead to faster reaction times and high conversion rates. The benzoyl chloride itself is typically prepared from the corresponding benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3]
Q2: What are the critical process parameters to control during the scale-up of the amidation step?
When scaling up the amidation reaction, several parameters become critical to ensure consistency and safety:
-
Temperature Control: The amidation reaction is often exothermic. Proper temperature control is crucial to prevent runaway reactions and the formation of impurities. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4]
-
Reagent Addition Rate: Slow, controlled addition of the activating agent (if starting from the carboxylic acid) or the acyl chloride is vital. This helps to manage the exotherm and prevent localized high concentrations of reagents, which can lead to side reactions.
-
Mixing Efficiency: Homogeneous mixing is essential for a successful scale-up. Inadequate mixing can lead to localized "hot spots," incomplete reactions, and the formation of byproducts. The use of appropriate reactor geometry and agitation is critical.[4]
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the activated carboxylic acid intermediate or the benzoyl chloride, forming the unreactive benzoic acid and reducing the yield.[2] Ensuring dry solvents and equipment is paramount.
Q3: What are the main safety concerns when handling the reagents for this synthesis at an industrial scale?
Safety is a primary concern during any chemical synthesis scale-up. For this process, particular attention should be paid to:
-
Thionyl Chloride (SOCl₂) and Oxalyl Chloride: These are corrosive and toxic reagents that react violently with water, releasing toxic gases (HCl, SO₂, CO, CO₂).[2] Handling should be done in a well-ventilated area, with appropriate personal protective equipment (PPE).[5][6]
-
Ammonia: If using ammonia gas or concentrated ammonium hydroxide, it is important to have proper ventilation and scrubbing systems in place due to its corrosive and toxic nature.
-
Solvents: The choice of solvent should consider not only the reaction chemistry but also flammability, toxicity, and environmental impact.[7] Dipolar aprotic solvents like DMF or NMP, while effective, have reprotoxicity concerns.[7]
Scale-Up Synthesis Workflow
The following diagram illustrates a typical workflow for the scale-up synthesis of this compound, starting from the corresponding benzoic acid.
Caption: A generalized workflow for the two-step synthesis and purification of this compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up of the synthesis in a practical, question-and-answer format.
Issue 1: Low Yield of this compound
Q: We are observing a significant drop in yield upon scaling up the reaction from 100g to 5kg. What are the likely causes and how can we mitigate this?
A: A decrease in yield at a larger scale is a common challenge and can often be attributed to several factors:
-
Probable Cause 1: Inefficient Heat Transfer. As mentioned, the exotherm from the reaction is harder to control in a larger reactor. This can lead to localized overheating, causing decomposition of the product or starting materials.
-
Solution:
-
Ensure your reactor has an adequate cooling capacity for the scale of the reaction.
-
Employ a slower, controlled addition rate for the reagents.
-
Consider using a more dilute reaction mixture to help dissipate the heat more effectively.
-
-
-
Probable Cause 2: Incomplete Conversion. What appears to be a complete reaction at the lab scale may be incomplete at a larger scale due to mass transfer limitations.
-
Solution:
-
Increase the reaction time and monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) until no further conversion is observed.
-
Ensure that the agitation in the reactor is sufficient to maintain a homogeneous mixture.
-
-
-
Probable Cause 3: Hydrolysis of the Acyl Chloride. The presence of moisture is a major contributor to low yields.
-
Solution:
-
Use anhydrous solvents and ensure all equipment is thoroughly dried before use.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to atmospheric moisture.[2]
-
-
Issue 2: High Levels of Impurities in the Crude Product
Q: Our crude product at the kilogram scale is showing significant amounts of unreacted benzoic acid and a higher molecular weight byproduct. How can we improve the purity?
A: The presence of these specific impurities points towards two common side reactions in benzamide synthesis:
-
Probable Cause 1: Unreacted Benzoic Acid. This is a direct result of the hydrolysis of the 3-Methoxy-4-(trifluoromethyl)benzoyl chloride intermediate.
-
Solution:
-
Rigorously exclude water from the reaction system as detailed in the previous section.
-
During the work-up, an aqueous basic wash (e.g., with sodium bicarbonate solution) can help to remove the acidic benzoic acid impurity.[1]
-
-
-
Probable Cause 2: Diacylation Byproduct. The formation of a higher molecular weight byproduct is likely due to the reaction of the newly formed benzamide with another molecule of the acyl chloride.
-
Solution:
-
Maintain a low reaction temperature to reduce the rate of this side reaction.
-
Ensure that the ammonia source is in slight excess to favor the formation of the primary amide.
-
Slow, controlled addition of the acyl chloride into the ammonia solution is crucial to prevent localized high concentrations of the acyl chloride.
-
-
Issue 3: Difficulties with Product Isolation and Purification
Q: At the larger scale, we are finding it difficult to crystallize the product, and the filtration is very slow. What can we do to improve the isolation process?
A: Challenges in crystallization and filtration are common when scaling up and often relate to the physical properties of the product and the presence of impurities.
-
Probable Cause 1: Impurities Inhibiting Crystallization. The presence of byproducts or residual solvents can interfere with the crystal lattice formation.
-
Solution:
-
Ensure the work-up procedure is effective at removing the majority of impurities before attempting crystallization.
-
Experiment with different solvent/anti-solvent systems to find the optimal conditions for crystallization.
-
Consider seeding the solution with a small amount of pure product to induce crystallization.
-
-
-
Probable Cause 2: Poor Crystal Habit. The product may be precipitating as very fine particles, which can clog the filter and slow down the filtration process.
-
Solution:
-
Control the rate of cooling and/or the addition of the anti-solvent to encourage the growth of larger crystals. Slow cooling is generally preferred.
-
Gentle agitation during the crystallization process can sometimes improve the crystal size distribution.
-
For filtration, ensure you are using an appropriate filter medium and consider the use of a filter aid if necessary.
-
-
Quantitative Data Summary
The following table provides a general overview of typical reaction parameters for the synthesis of this compound. Note that these are starting points and may require optimization for your specific equipment and scale.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |
| Starting Material | 3-Methoxy-4-(trifluoromethyl)benzoic acid | 3-Methoxy-4-(trifluoromethyl)benzoyl chloride |
| Reagent | Thionyl Chloride (1.2-1.5 eq) | Ammonium Hydroxide (2-3 eq) |
| Solvent | Toluene or Dichloromethane | Water/Organic co-solvent |
| Temperature | Reflux (e.g., 80 °C) | 0-10 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >95% (crude) | 85-95% (isolated) |
References
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
-
Loba Chemie. (2016). BENZAMIDE FOR SYNTHESIS MSDS. [Link]
-
State of New Jersey. (n.d.). HAZARD SUMMARY: BENZAMIDE. [Link]
- Google Patents. (n.d.). Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
-
ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. [Link]
-
ResearchGate. (n.d.). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. [Link]
- Google Patents. (n.d.). Preparation of trifluoromethyl-benzoyl halides.
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
-
ResearchGate. (n.d.). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. [Link]
-
Semantic Scholar. (n.d.). Direct amidation of carboxylic acids catalyzed by ortho-iodo arylboronic acids: catalyst optimization, scope, and preliminary mechanistic study supporting a peculiar halogen acceleration effect. [Link]
- Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
-
National Center for Biotechnology Information. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
ACS Publications. (2022). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
PubMed. (2020). Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Researcher's Guide to Validating the Biological Effects of 3-Methoxy-4-(trifluoromethyl)benzamide: A Comparative Analysis
For researchers and drug development professionals, the introduction of a novel chemical entity like 3-Methoxy-4-(trifluoromethyl)benzamide prompts a critical question: what are its biological effects and how do they compare to established molecules? This guide provides a comprehensive framework for validating the hypothesized biological activity of this compound. While direct literature on this compound is scarce, its structural resemblance to known benzamide-based inhibitors of Poly (ADP-ribose) polymerase (PARP) provides a strong scientific basis for investigation.[1]
This document will therefore proceed under the central hypothesis that this compound functions as a PARP inhibitor. We will outline a series of experiments to not only test this hypothesis but also to objectively compare its performance against a panel of well-characterized alternative compounds. This guide is designed to be a self-validating system, where each experimental step provides the necessary data to logically proceed to the next, ensuring scientific integrity and trustworthiness in your findings.
The Rationale: Why Hypothesize PARP Inhibition?
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break (SSB) repair machinery through the base excision repair (BER) pathway.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[4][5] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired in HR-deficient cells, ultimately leading to cell death—a concept known as synthetic lethality.[6]
The benzamide moiety is a common scaffold in many known PARP inhibitors. Given that this compound contains this core structure, it is a scientifically sound starting point to investigate its potential as a PARP inhibitor.
Comparative Compound Selection: A Spectrum of Mechanisms
To rigorously evaluate this compound, we have selected three compounds that represent a range of activities related to PARP inhibition:
-
Olaparib (Lynparza®): The first-in-class, FDA-approved PARP inhibitor. It is widely used for treating various cancers with BRCA mutations and serves as the gold standard for comparison.[4][7][8] Olaparib functions by inhibiting the catalytic activity of PARP and by trapping PARP on the DNA, preventing the completion of the repair process.[8]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor known for its superior ability to "trap" the PARP enzyme on DNA.[9][10][11] This trapping mechanism is considered a key contributor to its cytotoxicity and makes it an excellent comparator for assessing the potency of a novel compound.[11][12]
-
Iniparib: Initially developed as a PARP inhibitor, subsequent studies revealed that it does not inhibit PARP at physiologically relevant concentrations and its mechanism of action is different from true PARP inhibitors.[13][14][15] Iniparib serves as a crucial negative control in our experimental design to ensure that the observed effects of our test compound are specifically due to PARP inhibition.
Experimental Validation Workflow
The following three-stage experimental workflow is designed to systematically validate the biological effects of this compound, from enzymatic activity to cellular consequences.
Caption: A three-stage workflow for validating a novel PARP inhibitor.
Part 1: In Vitro PARP Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PARP1 and to quantify its potency (IC50) in comparison to Olaparib, Talazoparib, and Iniparib.
Causality: This is the foundational experiment. A positive result here directly supports our hypothesis. We utilize a colorimetric assay that measures the incorporation of biotinylated NAD+ onto histone proteins, a direct product of PARP activity.[3] A reduction in the colorimetric signal indicates inhibition of the enzyme.
Detailed Protocol: PARP Colorimetric Assay
-
Plate Preparation: Use a 96-well plate pre-coated with histone proteins. Wash the wells twice with 1x PBS.
-
Compound Preparation: Serially dilute this compound and the comparator compounds (Olaparib, Talazoparib, Iniparib) in PARP assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control.
-
Reaction Setup: To each well, add the following in order:
-
5 µL of the diluted compound or vehicle.
-
10 µL of a reaction mixture containing activated DNA and biotinylated NAD+ substrate.
-
5 µL of recombinant human PARP1 enzyme (except in the "no enzyme" control wells).
-
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the enzymatic reaction to proceed.
-
Detection:
-
Wash the plate four times with 1x PBS containing 0.1% Tween-20 to remove unreacted components.
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate again as in the previous step.
-
Add 50 µL of HRP substrate (e.g., TMB) and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M H₂SO₄). The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from "no enzyme" wells). Normalize the data to the "no inhibitor" control (100% activity). Plot the percentage of PARP activity against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value for each compound.
Expected Quantitative Data
| Compound | Predicted IC50 (nM) | Rationale |
| This compound | To be determined | The primary unknown variable. |
| Olaparib | 5 - 10 | Established potent PARP inhibitor.[7] |
| Talazoparib | 1 - 5 | Known to be highly potent, often more so than Olaparib.[11] |
| Iniparib | > 10,000 | Expected to show no significant inhibition, confirming its different mechanism.[13][16] |
Part 2: Cellular Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cells, particularly those with a known deficiency in homologous recombination (e.g., BRCA1-mutant), and to determine its half-maximal effective concentration (EC50).
Causality: This experiment bridges the gap between enzymatic inhibition and a biological outcome. By using a BRCA-mutant cell line, we are testing the principle of synthetic lethality. A potent cytotoxic effect in these cells that correlates with the IC50 from the PARP assay would strongly suggest an on-target effect. We will use the XTT assay, a reliable method for measuring cell viability based on the metabolic activity of living cells.[17][18] The XTT assay is chosen over the MTT assay due to its simpler workflow, as it produces a water-soluble formazan product, eliminating the need for a solubilization step.[19]
Detailed Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a BRCA1-mutant cancer cell line (e.g., MDA-MB-436) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours to allow for the cytotoxic effects to manifest.
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT to a colored formazan product.[17]
-
Data Acquisition: Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[17]
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and calculate the EC50 value for each compound.
Expected Quantitative Data
| Compound | Predicted EC50 in BRCA1-mutant cells (nM) | Rationale |
| This compound | To be determined | Dependent on cell permeability and target engagement. |
| Olaparib | 20 - 100 | Established cellular potency in sensitive cell lines. |
| Talazoparib | 5 - 20 | Higher potency due to efficient PARP trapping.[11][20] |
| Iniparib | > 20,000 | Not expected to induce synthetic lethality.[14] |
Part 3: Mechanistic Validation via γ-H2AX Assay
Objective: To confirm that the cytotoxicity observed is due to the accumulation of DNA double-strand breaks, the hallmark of PARP inhibitor action in HR-deficient cells.
Causality: This experiment directly visualizes the downstream mechanistic consequence of PARP inhibition. The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks.[21] An increase in the number of nuclear γ-H2AX foci following treatment provides direct evidence of DNA damage.[22][23]
Sources
- 1. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. signosisinc.com [signosisinc.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olaparib - NCI [cancer.gov]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 9. Talazoparib - Wikipedia [en.wikipedia.org]
- 10. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 11. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
- 13. Iniparib - Wikipedia [en.wikipedia.org]
- 14. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 15. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Iniparib: The Fairy Tale Dream Comes to an End - The ASCO Post [ascopost.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biotech-spain.com [biotech-spain.com]
- 20. mdpi.com [mdpi.com]
- 21. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to 3-Methoxy-4-(trifluoromethyl)benzamide: A Comparative Analysis with Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic placement of substituents on the aromatic ring can profoundly influence the pharmacological profile of these molecules. This guide offers an in-depth technical comparison of 3-Methoxy-4-(trifluoromethyl)benzamide with its positional isomers, exploring the critical role of substituent orientation on potential biological activity. While direct comparative experimental data is limited, this document synthesizes established structure-activity relationship (SAR) principles to provide a predictive framework for researchers.
The Benzamide Core: A Versatile Scaffold in Drug Discovery
The benzamide moiety is a cornerstone in the design of bioactive compounds, with derivatives showing efficacy as antipsychotics, antiemetics, and more recently, as promising anticancer agents.[1] A significant area of investigation for benzamide derivatives is their role as histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes pivotal to the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers, making them a key therapeutic target.[4]
The general structure of a benzamide-based HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates with the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The substituted benzene ring of the benzamide typically forms part of this cap group, and its substitution pattern is crucial for modulating potency and selectivity.[3]
Physicochemical Properties and Synthetic Overview
The introduction of methoxy (-OCH3) and trifluoromethyl (-CF3) groups onto the benzamide scaffold significantly alters its physicochemical properties. The trifluoromethyl group, a bioisostere for chlorine, is highly lipophilic and metabolically stable, which can enhance membrane permeability and binding affinity.[5] The methoxy group, a hydrogen bond acceptor, can influence solubility and interactions with biological targets.[6] The relative positions of these two groups can create distinct electronic and steric environments, leading to differential biological activities.
Table 1: Physicochemical Properties of this compound and its Positional Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C9H8F3NO2 | 219.16 | 2.1 |
| 4-Methoxy-3-(trifluoromethyl)benzamide | C9H8F3NO2 | 219.16 | 2.1 |
| 2-Methoxy-5-(trifluoromethyl)benzamide | C9H8F3NO2 | 219.16 | 2.1 |
Note: LogP values are predicted and may vary from experimental values.
The synthesis of these benzamide derivatives is typically achieved through the coupling of the corresponding benzoic acid with ammonia or an amine.[7]
Experimental Protocol: General Synthesis of Methoxy-Trifluoromethyl-Substituted Benzamides
This protocol outlines a general method for the synthesis of this compound and its positional isomers from the corresponding benzoic acid.
Step 1: Activation of the Carboxylic Acid
-
To a solution of the appropriately substituted methoxy-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling reagent such as thionyl chloride (1.2 equivalents) or a carbodiimide like DCC (dicyclohexylcarbodiimide) (1.1 equivalents) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the activation is complete (monitor by TLC).
Step 2: Amide Bond Formation
-
Cool the reaction mixture to 0°C.
-
Slowly add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2-3 equivalents) or an aqueous solution of ammonium hydroxide.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzamide.
Caption: General synthetic workflow for substituted benzamides.
Comparative Analysis of Positional Isomers
This compound
In this isomer, the electron-donating methoxy group is positioned meta to the amide, while the strongly electron-withdrawing trifluoromethyl group is at the para position. The para-trifluoromethyl group is expected to significantly increase lipophilicity, which is often correlated with enhanced cell permeability and, in some cases, improved inhibitory activity against HDACs.[8] The meta-methoxy group may influence the electronic distribution of the aromatic ring and could participate in hydrogen bonding interactions within the enzyme's binding pocket.
4-Methoxy-3-(trifluoromethyl)benzamide
Here, the positions of the substituents are reversed. The para-methoxy group is a strong electron-donating group, which could increase the electron density of the aromatic ring and potentially alter its interaction with the enzyme surface. The meta-trifluoromethyl group's influence on lipophilicity and electronic properties will differ from the para-position, potentially leading to a different binding orientation and affinity.
2-Methoxy-5-(trifluoromethyl)benzamide
The ortho-methoxy group in this isomer introduces steric hindrance near the amide linkage. This could significantly impact the conformation of the molecule and its ability to fit into the binding pocket of a target enzyme. The steric clash may lead to reduced biological activity compared to the other isomers. However, the ortho-methoxy group could also facilitate intramolecular hydrogen bonding, which might stabilize a bioactive conformation.
Table 2: Predicted Biological Activity Profile Based on SAR Principles
| Compound | Predicted HDAC Inhibitory Activity | Rationale |
| This compound | Potentially High | The para-trifluoromethyl group enhances lipophilicity, which is often favorable for HDAC inhibition. The meta-methoxy group provides a site for potential hydrogen bonding without significant steric hindrance. |
| 4-Methoxy-3-(trifluoromethyl)benzamide | Potentially Moderate to High | The para-methoxy group may favorably influence electronic interactions. The meta-trifluoromethyl group still contributes to lipophilicity, though its positional effect may be less optimal than the para-isomer for certain HDAC isoforms. |
| 2-Methoxy-5-(trifluoromethyl)benzamide | Potentially Low to Moderate | The ortho-methoxy group may introduce steric hindrance, potentially impeding optimal binding to the HDAC active site. |
Disclaimer: The predicted activities are based on general SAR principles and require experimental validation.
Experimental Protocols for Comparative Biological Evaluation
To empirically determine the comparative efficacy of these isomers, a series of in vitro assays are necessary. The following protocols provide a framework for such an investigation.
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of the benzamide derivatives to inhibit the activity of a specific HDAC isoform.
-
Reagent Preparation : Prepare assay buffer, a solution of the fluorogenic HDAC substrate (e.g., a Boc-Lys(Ac)-AMC based substrate), and a solution of the test compound at various concentrations.
-
Enzyme Reaction : In a 96-well plate, add the HDAC enzyme to the assay buffer.
-
Inhibitor Addition : Add the test compounds (and a known HDAC inhibitor as a positive control, e.g., Trichostatin A) to the wells and incubate for a short period.
-
Substrate Addition : Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Development : Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 3-Methoxy-4-(trifluoromethyl)benzamide and its Regioisomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Regioisomerism in Drug Discovery
In the landscape of medicinal chemistry, the precise spatial arrangement of functional groups on a molecular scaffold, known as regioisomerism, can profoundly influence biological activity. A subtle shift in a substituent's position can alter a compound's binding affinity to its target, modify its pharmacokinetic properties, and ultimately determine its therapeutic efficacy and toxicity profile. This guide provides a comparative analysis of 3-Methoxy-4-(trifluoromethyl)benzamide and its regioisomers, offering insights into how the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group can dictate performance in biological assays.
While direct, head-to-head comparative studies of this specific set of regioisomers are not extensively available in published literature, this guide will synthesize data from structurally related benzamide derivatives to illuminate the principles of structure-activity relationships (SAR). The inclusion of the trifluoromethyl group is particularly noteworthy as it often enhances metabolic stability and binding affinity.[1] The following sections will delve into a representative comparison of cytotoxic activity, explore a key signaling pathway often implicated in the action of benzamide derivatives, and provide detailed protocols for essential biological assays to enable researchers to conduct their own comparative studies.
Comparative Biological Activity: A Focus on Anticancer Properties
Benzamide derivatives have demonstrated a wide array of pharmacological activities, with many exhibiting promise as anticancer agents.[2][3] Their mechanisms of action are often linked to the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization or the activity of enzymes such as histone deacetylases (HDACs). The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency.
The following table presents illustrative IC50 values for benzamide derivatives with substitution patterns that help to understand the potential impact of the positioning of methoxy and trifluoromethyl groups. It is important to note that these are not direct comparisons of the titular regioisomers but are representative of the types of biological activities observed for this class of compounds.
Table 1: Illustrative Cytotoxic Activity of Substituted Benzamide Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Biological Context/Target | Reference |
| 5-Trifluoromethylpyrimidine Derivatives (as EGFR inhibitors) | A549 (Lung Carcinoma) | 0.35 - 5.12 | EGFR Kinase Inhibition | [2] |
| 5-Trifluoromethylpyrimidine Derivatives (as EGFR inhibitors) | MCF-7 (Breast Cancer) | 3.24 | EGFR Kinase Inhibition | [2] |
| 2-Amino-N-methoxybenzamides | A549 (Lung Carcinoma) | 0.071 - 0.095 | EGFR Kinase Inhibition | [2] |
| 4-(2-Pyrimidinylamino)benzamide Derivatives | Hh Signaling Pathway | 0.00144 | Hedgehog Signaling Inhibition | [4] |
| Thiazolo[4,5-d]pyrimidine Derivatives | C32 (Melanoma) | 24.4 | Cytotoxicity | [5] |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | Cytotoxicity | [5] |
The variation in IC50 values, even among closely related structures, underscores the importance of substituent placement. The electronic and steric properties of the methoxy and trifluoromethyl groups, and their positions relative to the benzamide core, will influence how the molecule interacts with its biological target.
Mechanistic Insights: Apoptosis Induction via the Mitochondrial Pathway
A common mechanism by which cytotoxic benzamide derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[6][7] One of the central pathways for apoptosis is the mitochondrial (or intrinsic) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Cellular stress induced by a cytotoxic compound can lead to the activation of pro-apoptotic proteins, which then permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases like caspase-3, which orchestrate the dismantling of the cell.
Caption: Mitochondrial pathway of apoptosis induced by a cytotoxic benzamide.
Experimental Protocols
To facilitate the direct comparison of this compound and its regioisomers, the following detailed protocols for standard in vitro assays are provided.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Caption: Experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of each benzamide isomer in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (medium with the same final DMSO concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the benzamide isomers at concentrations around their respective IC50 values for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with ice-cold PBS and detach using trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer from a commercial Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The strategic placement of methoxy and trifluoromethyl groups on a benzamide scaffold holds significant potential for modulating biological activity. While direct comparative data for this compound and its regioisomers is currently limited, the principles of structure-activity relationships derived from related compounds suggest that each isomer is likely to exhibit a unique biological profile. The provided experimental protocols offer a robust framework for researchers to perform these crucial head-to-head comparisons. Future studies should focus on systematic in vitro and in vivo evaluations of these regioisomers to fully elucidate their therapeutic potential and mechanisms of action. Such research is vital for the rational design of novel benzamide-based therapeutics with improved efficacy and selectivity.
References
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]
-
Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available from: [Link]
-
Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivative. ACG Publications. Available from: [Link]
-
Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. PubMed. Available from: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available from: [Link]
-
Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available from: [Link]
-
2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression. PubMed. Available from: [Link]
Sources
- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-methoxy-5-amino-N-hydroxybenzamide sensitizes colon cancer cells to TRAIL-induced apoptosis by regulating death receptor 5 and survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Advantage: A Comparative Analysis of 3-Methoxy-4-(trifluoromethyl)benzamide
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF3) group, has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides an in-depth comparison of 3-Methoxy-4-(trifluoromethyl)benzamide and its non-fluorinated analog, 3-Methoxybenzamide, highlighting the significant advantages conferred by the trifluoromethyl group. Through a synthesis of established principles, supporting data from related compounds, and detailed experimental protocols, we will explore how this powerful functional group can enhance metabolic stability, modulate lipophilicity, and improve binding affinity, ultimately leading to more robust and efficacious therapeutic agents.
The Physicochemical Impact of Trifluoromethylation
The introduction of a trifluoromethyl group onto a molecule imparts a unique set of electronic and steric properties that can dramatically alter its behavior in a biological system.[1] The strong electron-withdrawing nature of the three fluorine atoms and the high bond energy of the carbon-fluorine bond are central to these effects.
Enhanced Metabolic Stability: Blocking the Path of Degradation
One of the most significant advantages of trifluoromethylation is the remarkable increase in metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) enzyme superfamily, which is a major driver of drug metabolism.[2] By replacing a metabolically susceptible methyl group with a trifluoromethyl group, medicinal chemists can effectively block common metabolic pathways, a strategy often referred to as "metabolic switching."[2] This modification can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.
Table 1: Predicted Impact of Trifluoromethylation on Metabolic Stability
| Parameter | 3-Methoxybenzamide (Predicted) | This compound (Predicted) | Rationale |
| Metabolic Hotspot | Methoxy group and aromatic ring | Methoxy group less susceptible due to electron withdrawal by CF3 | The electron-withdrawing CF3 group deactivates the aromatic ring towards oxidative metabolism. |
| In Vitro Half-life (t½) | Shorter | Longer | Increased resistance to CYP-mediated metabolism leads to slower clearance. |
| Intrinsic Clearance (Clint) | Higher | Lower | Reduced rate of metabolism results in a lower intrinsic clearance value. |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of a test compound using liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds (this compound and 3-Methoxybenzamide)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of liver microsomes in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C.
-
Add the test compound to the wells to initiate the reaction. The final concentration of the organic solvent should be low (typically <1%) to avoid enzyme inhibition.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).
-
Diagram: Metabolic Stability Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Modulating Lipophilicity for Optimal Permeability
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes. The trifluoromethyl group is known to be highly lipophilic and can significantly increase the overall lipophilicity of a molecule.[2] This enhanced lipophilicity can improve a compound's permeability across biological membranes, including the blood-brain barrier.
Table 2: Physicochemical Properties of this compound and 3-Methoxybenzamide
| Property | 3-Methoxybenzamide | This compound (and related analogs) |
| Molecular Formula | C8H9NO2[4] | C9H8F3NO2 |
| Molecular Weight | 151.16 g/mol [4] | 219.16 g/mol |
| Computed XLogP3 | 0.9[4] | ~1.8 (inferred from 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide)[5][6] |
| Topological Polar Surface Area | 52.3 Ų[4] | 52.3 Ų (predicted) |
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partitioning of a compound between octanol and water.
Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
-
Partitioning:
-
In a glass vial, add a known volume of the octanol and aqueous phases.
-
Add a small aliquot of the test compound stock solution.
-
Securely cap the vial and shake or vortex vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate LogP as the base-10 logarithm of P.
-
Caption: Competitive binding of a labeled ligand and a test compound to a receptor.
Conclusion
The strategic incorporation of a trifluoromethyl group, as exemplified in the comparison between this compound and 3-Methoxybenzamide, offers a powerful approach to enhancing the drug-like properties of a molecule. The increased metabolic stability, modulated lipophilicity, and potential for improved binding affinity collectively contribute to the development of more robust and effective therapeutic candidates. While direct comparative experimental data for this specific pair of molecules is limited, the well-established principles of medicinal chemistry and data from analogous compounds strongly support the advantages conferred by the trifluoromethyl group. The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to validate these principles in their own drug discovery programs.
References
-
PubChem. 3-Methoxybenzamide. [Link].
-
PubChem. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. [Link].
-
PubChem. 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. [Link].
-
FabGennix International. Competition Assay Protocol. [Link].
-
AxisPharm. Microsomal Stability Assay Protocol. [Link].
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. [Link].
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC - NIH. [Link].
-
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate - PMC - NIH. [Link].
Sources
- 1. chembk.com [chembk.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide | C9H7F4NO2 | CID 171013898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide | C9H7F4NO2 | CID 171013954 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 3-Methoxy-4-(trifluoromethyl)benzamide in the Context of PARP Inhibition
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the emergence of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant advancement, particularly for cancers harboring DNA damage repair deficiencies.[1] This guide provides a comprehensive cross-validation of the experimental results of a promising research compound, 3-Methoxy-4-(trifluoromethyl)benzamide, with established PARP inhibitors. By delving into its hypothesized mechanism of action and comparing its theoretical performance against clinically relevant alternatives, we offer a framework for its potential evaluation and placement within the therapeutic arsenal.
Introduction: The Rationale for Targeting PARP and the Promise of Novel Benzamides
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for cellular homeostasis, playing a pivotal role in DNA single-strand break repair.[2] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is compromised.[3] Inhibition of PARP in these "BRCA-mutant" cells creates a synthetic lethality, where the accumulation of unrepaired DNA damage leads to apoptosis.[4]
The benzamide scaffold has been a cornerstone in the development of PARP inhibitors, with many successful drugs incorporating this chemical moiety.[5] The addition of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] this compound combines these features, making it a compound of significant interest for investigation as a novel PARP inhibitor.
This guide will compare the anticipated performance of this compound with three clinically approved PARP inhibitors: Olaparib, Talazoparib, and Veliparib. While direct experimental data for this compound is not yet publicly available, we will infer its potential activity based on structure-activity relationships and provide detailed protocols for the necessary validation experiments.
Comparative Analysis of PARP Inhibitors
The efficacy of a PARP inhibitor is determined by its ability to inhibit the catalytic activity of the PARP enzyme and its potency in trapping PARP on DNA, which is considered a key mechanism of cytotoxicity.[1] The following table summarizes the known in vitro potencies of our selected comparator PARP inhibitors.
| Compound | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| Olaparib | PARP1, PARP2 | ~1-5 | ~1-5 | Moderate |
| Talazoparib | PARP1, PARP2 | <1 | <1 | High |
| Veliparib | PARP1, PARP2 | ~5 | ~2-3 | Low |
| This compound | PARP1, PARP2 (Predicted) | To be determined | To be determined | To be determined |
Data compiled from multiple sources.[7][8]
Based on its structure, this compound is predicted to be a potent inhibitor of both PARP1 and PARP2. The trifluoromethyl group at the 4-position of the benzamide ring is expected to enhance its binding to the nicotinamide binding pocket of the PARP enzymes.
Experimental Workflows for Cross-Validation
To experimentally validate the efficacy of this compound and compare it to established PARP inhibitors, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Experimental Workflow: From Enzymatic Inhibition to Cellular Cytotoxicity
Caption: A generalized workflow for the evaluation of a novel PARP inhibitor.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a test compound to inhibit the catalytic activity of recombinant human PARP1.
Materials:
-
Recombinant Human PARP1 Enzyme (Sigma-Aldrich, Cat. No. SRP0123)
-
PARP Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Activated DNA (Sigma-Aldrich, Cat. No. D4522)
-
β-NAD+ (Sigma-Aldrich, Cat. No. N1511)
-
PARP Fluorometric Assay Kit (Sigma-Aldrich, Cat. No. MAK277)
-
Test compounds (this compound, Olaparib, Talazoparib, Veliparib) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 5 µL of the diluted compounds to the wells of the 384-well plate. Include wells with buffer and DMSO as controls.
-
Prepare the PARP1 enzyme solution by diluting the recombinant enzyme in PARP assay buffer to the desired concentration (e.g., 1 nM).
-
Add 5 µL of the PARP1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Prepare the substrate solution containing activated DNA and β-NAD+ in PARP assay buffer.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions provided in the assay kit.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.
Signaling Pathway: PARP-Mediated DNA Repair and its Inhibition
Caption: The role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)[9][10]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (this compound, Olaparib, Talazoparib, Veliparib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
Procedure:
-
Seed the MDA-MB-436 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.[11]
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as controls.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Anticipated Results and Interpretation
Based on the structural features of this compound, it is anticipated to exhibit potent PARP inhibitory activity and cytotoxicity in BRCA-deficient cancer cells. The trifluoromethyl group is expected to contribute to a strong interaction with the PARP active site, potentially leading to an IC50 value in the low nanomolar range, comparable to or even exceeding that of Olaparib.
The methoxy group at the 3-position may influence the compound's solubility and pharmacokinetic properties. Further studies would be required to determine its PARP trapping efficiency, which is a key determinant of in vivo efficacy.[1] A high trapping potency, similar to that of Talazoparib, would suggest a strong potential for this compound.[12]
Conclusion
While further experimental validation is necessary, this compound represents a promising candidate for a novel PARP inhibitor. Its chemical structure suggests a high potential for potent enzymatic inhibition and cellular activity. The detailed protocols provided in this guide offer a clear roadmap for the comprehensive evaluation of this and other novel benzamide-based PARP inhibitors, enabling a direct and meaningful comparison with established clinical agents. The cross-validation of its performance against Olaparib, Talazoparib, and Veliparib will be crucial in determining its future trajectory in the landscape of targeted cancer therapy.
References
-
PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. MDPI. [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. [Link]
-
Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. [Link]
-
In vitro analysis of PARP inhibitor nanoformulations. Dove Medical Press. [Link]
-
Enzolution PARP1 Assay System. BellBrook Labs. [Link]
-
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. PubMed Central. [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PubMed Central. [Link]
-
Pharmacodynamic effects of the PARP inhibitor talazoparib (MDV3800, BMN 673) in patients with BRCA-mutated advanced solid tumors. National Institutes of Health. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]
-
Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. National Institutes of Health. [Link]
-
Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. AACR Journals. [Link]
-
Using MDA-MB Models to Assess Novel PARP Inhibitors. Cytion. [Link]
-
Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. MDPI. [Link]
-
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. [Link]
-
Olaparib continues to show positive results in advanced ovarian cancer - 7 year data. ecancer. [Link]
-
PARP. Assay-Protocol. [Link]
-
A Review of PARP Inhibitors in Clinical Development. [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Inhibitors of PARP: Number crunching and structure gazing. PNAS. [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. PubMed Central. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Effect of the PARP inhibitor veliparib on germ cell tumor cell lines. PubMed Central. [Link]
-
PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors. [Link]
-
Nanoformulation of Olaparib Amplifies PARP Inhibition and Sensitizes PTEN/TP53-Deficient Prostate Cancer to Radiation. AACR Journals. [Link]
-
Summary of inhibition measurements for PARPi with PARP1 and PARP2 and... ResearchGate. [Link]
-
Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]
-
Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. National Institutes of Health. [Link]
-
HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Interchim. [Link]
-
Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. PubMed. [Link]
-
N-methoxy-n-methyl-4-(trifluoromethyl)benzamide (C10H10F3NO2). PubChemLite. [Link]
Sources
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Effect of the PARP inhibitor veliparib on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 10. Using MDA-MB Models to Assess Novel PARP Inhibitors [cytion.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methoxy-4-(trifluoromethyl)benzamide and Standard Therapeutic Agents in the Management of Recessive Dystrophic Epidermolysis Bullosa
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of rare genetic disorders, Recessive Dystrophic Epidermolysis Bullosa (RDEB) presents a formidable challenge to both patients and clinicians. Characterized by severe skin fragility, blistering, and chronic wounds, RDEB is caused by loss-of-function mutations in the COL7A1 gene, which encodes for type VII collagen (C7), a critical protein for anchoring the epidermis to the dermis.[1] The current therapeutic paradigm for RDEB is predominantly supportive, focusing on meticulous wound care, pain management, and nutritional support.[2][3][4] However, the recent advent of targeted molecular therapies is beginning to shift this paradigm. This guide provides a comparative analysis of the investigational compound 3-Methoxy-4-(trifluoromethyl)benzamide against current and emerging standard-of-care treatments for RDEB, offering a technical perspective for the research and drug development community.
While this compound is a novel small molecule with limited publicly available data, its structural features—a benzamide core substituted with methoxy and trifluoromethyl groups—are present in compounds known to modulate biological pathways relevant to genetic disorders. This guide will, therefore, explore its potential mechanism of action in the context of RDEB, comparing its theoretical efficacy profile with established and recently approved therapies.
The Evolving Landscape of RDEB Treatment: A Comparative Overview
The management of RDEB has long been centered on palliative measures. However, a deeper understanding of the molecular pathogenesis of the disease has paved the way for the development of therapies aimed at correcting the underlying genetic defect or mitigating its downstream consequences.
| Therapeutic Strategy | Compound/Therapy | Mechanism of Action | Key Efficacy Endpoints |
| Supportive Care | Advanced Wound Dressings, Analgesics, Nutritional Supplements | Symptom management, prevention of secondary complications, optimization of healing environment. | Reduction in pain scores, improved wound healing, maintenance of nutritional status. |
| Gene Therapy | Beremagene geperpavec (B-VEC) | Topical gene therapy delivering functional COL7A1 genes to wound sites via a modified herpes-simplex virus type 1 vector.[2][5][6] | Increased expression of C7, improved wound closure, sustained wound healing.[6] |
| Cell-Based Therapy | Prademagene zamikeracel (pz-cel) | Autologous cell-based gene therapy using genetically modified skin cells to produce functional C7.[7][8] | Significant and longer-lasting wound healing, pain relief.[7][8] |
| Topical Wound Healing Agent | Birch Triterpenes (Oleogel-S10) | Topical gel derived from birch bark that has anti-inflammatory, antimicrobial, and wound-healing properties.[2] | Accelerated wound healing.[9] |
| Investigational Small Molecule | This compound | Hypothesized: Potential to act as a modulator of cellular pathways involved in wound healing or inflammation, or as a read-through agent for nonsense mutations in COL7A1. | Theoretical: Increased C7 production, reduced inflammation, enhanced wound closure. |
Delving into Mechanisms: From Gene Correction to Symptom Alleviation
The therapeutic approaches for RDEB can be broadly categorized by their mechanism of action. Understanding these mechanisms is crucial for evaluating the potential role of novel compounds like this compound.
Gene and Cell-Based Therapies: Addressing the Root Cause
The most groundbreaking advances in RDEB treatment have been in the realm of gene and cell-based therapies. These approaches aim to restore the production of functional C7 protein.
.dot digraph "Gene_and_Cell_Therapy_Workflow" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
subgraph "cluster_Gene_Therapy" { label="Gene Therapy (e.g., B-VEC)"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"];
}
subgraph "cluster_Cell_Therapy" { label="Cell-Based Therapy (e.g., pz-cel)"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"];
} } .dot
Caption: Workflow of Gene and Cell-Based Therapies for RDEB.
Beremagene geperpavec (B-VEC) is a topically applied, non-integrating gene therapy that has been approved by the FDA.[2][5] It utilizes a modified herpes simplex virus to deliver a correct copy of the COL7A1 gene directly to the wound bed.[6] Clinical trials have demonstrated its efficacy in promoting durable wound healing.[6]
Prademagene zamikeracel (pz-cel) represents a cell-based gene therapy approach. A patient's own skin cells are harvested, genetically modified in a laboratory to express functional C7, and then grown into sheets that are surgically grafted onto chronic wounds.[7][8] This one-time treatment has shown significant and long-lasting benefits in clinical studies.[7]
Topical Agents: Enhancing the Natural Healing Process
Topical treatments like Oleogel-S10, derived from birch bark, offer a less invasive approach. While the exact mechanism is not fully elucidated, birch triterpenes are known to possess anti-inflammatory and pro-healing properties, which can accelerate wound closure in patients with DEB and junctional EB (JEB).[2][9]
The Hypothetical Role of this compound in RDEB
Given the structural motifs of this compound, we can hypothesize several potential mechanisms of action in the context of RDEB.
.dot digraph "Hypothetical_Mechanisms_of_Action" { graph [layout=neato, overlap=false, splines=true]; node [shape="ellipse", style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Compound" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"];
"Readthrough" [label="Translational Read-Through\nof Nonsense Mutations", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,2!"]; "Anti_Inflammatory" [label="Anti-Inflammatory\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; "Wound_Healing_Modulation" [label="Modulation of\nWound Healing Pathways", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"];
"Compound" -> "Readthrough" [label="Potential Action"]; "Compound" -> "Anti_Inflammatory" [label="Potential Action"]; "Compound" -> "Wound_Healing_Modulation" [label="Potential Action"]; } .dot
Caption: Hypothetical Mechanisms of this compound.
-
Translational Read-Through Agent: A significant portion of RDEB cases arise from nonsense mutations in COL7A1, leading to a premature stop codon and a truncated, non-functional C7 protein. Small molecules can sometimes promote the read-through of these premature stop codons, allowing for the synthesis of a full-length, functional protein. The benzamide structure is a feature in some compounds investigated for this purpose.
-
Anti-Inflammatory Agent: Chronic wounds in RDEB are characterized by a persistent inflammatory state that impedes healing. The trifluoromethyl group is known to enhance the metabolic stability and potency of drug candidates, and benzamide derivatives have been explored for their anti-inflammatory properties.
-
Modulator of Wound Healing Pathways: The compound could potentially interact with key signaling pathways involved in keratinocyte migration, proliferation, and extracellular matrix deposition, thereby promoting a more efficient wound healing process.
Experimental Protocols for Efficacy Evaluation
To assess the potential efficacy of this compound in RDEB, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
Plate human keratinocytes and fibroblasts isolated from RDEB patients and healthy donors in 96-well plates.
-
Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or PrestoBlue assay.
-
Determine the half-maximal cytotoxic concentration (CC50).
-
-
Translational Read-Through Reporter Assay:
-
Transfect HEK293T cells with a dual-luciferase reporter plasmid containing a nonsense mutation in the Renilla luciferase gene.
-
Treat transfected cells with this compound, Gentamicin (positive control), and a vehicle control.
-
Measure Renilla and Firefly luciferase activity after 48 hours.
-
Calculate the percentage of read-through as the ratio of Renilla to Firefly luciferase activity.
-
-
Western Blot Analysis for C7 Expression:
-
Culture keratinocytes from RDEB patients with known COL7A1 nonsense mutations.
-
Treat cells with this compound for 72 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against C7 and a loading control (e.g., GAPDH).
-
Quantify the relative expression of full-length C7.
-
In Vivo Models
-
RDEB Mouse Models:
-
Utilize a murine model of RDEB (e.g., Col7a1 knockout or hypomorphic mice).
-
Topically or systemically administer this compound.
-
Monitor skin blistering, wound healing rates, and survival.
-
Perform histological and immunofluorescence analysis of skin samples to assess C7 deposition at the dermal-epidermal junction.
-
Conclusion and Future Directions
While the current therapeutic landscape for RDEB is being transformed by innovative gene and cell-based therapies, there remains a significant need for more accessible and less invasive treatment options. Small molecules like this compound, with their potential for oral or topical administration, could offer a valuable alternative or adjunctive therapy. The hypothesized mechanisms of action, particularly as a translational read-through agent or an anti-inflammatory modulator, warrant further investigation. The experimental protocols outlined in this guide provide a roadmap for elucidating the efficacy and mechanism of this and other novel small molecules in the context of RDEB. As our understanding of the molecular intricacies of this devastating disease deepens, a multi-pronged therapeutic approach, combining genetic correction with pharmacological management of symptoms, will likely offer the most promising path towards improving the quality of life for individuals living with RDEB.
References
- Medscape. (2025, September 25). Epidermolysis Bullosa Treatment & Management.
- DEBRA International. (2012). Best practice Guidelines for skin and wound care in epidermolysis Bullosa.
- Mayo Clinic. (2024, June 12). Epidermolysis bullosa - Diagnosis and treatment.
- American Academy of Dermatology. (2024, June 7). Epidermolysis bullosa: Diagnosis and treatment.
- National Institutes of Health. (n.d.). Recommended Strategies for Epidermolysis Bullosa Management in Romania.
- National Institutes of Health. (2024, August 2). Treatment of Epidermolysis Bullosa and Future Directions: A Review.
- Innovations in the Treatment of Dystrophic Epidermolysis Bullosa (DEB): Current Landscape and Prospects. (2023, June 14). Dovepress.
- National Institutes of Health. (2017, February 7). Novel and emerging therapies in the treatment of recessive dystrophic epidermolysis bullosa.
- Juta MedicalBrief. (2025, May 7). Gene therapy for rare skin disorder approved by FDA.
- Medscape. (2025, April 29). FDA Approves First One-Time Topical Treatment for Recessive Dystrophic Epidermolysis Bullosa Wounds.
Sources
- 1. Novel and emerging therapies in the treatment of recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Epidermolysis bullosa - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Recommended Strategies for Epidermolysis Bullosa Management in Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermolysis bullosa: Diagnosis and treatment [aad.org]
- 6. dovepress.com [dovepress.com]
- 7. Gene therapy for rare skin disorder approved by FDA - Juta MedicalBrief [medicalbrief.co.za]
- 8. medscape.com [medscape.com]
- 9. Treatment of Epidermolysis Bullosa and Future Directions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of medicinal chemistry, the benzamide scaffold represents a cornerstone for the development of a diverse array of therapeutic agents. Its inherent versatility allows for fine-tuning of pharmacological properties through targeted substitutions on the aromatic ring. This guide provides a comprehensive review of 3-Methoxy-4-(trifluoromethyl)benzamide and its related analogs, offering insights into their synthesis, biological activities, and potential applications in drug discovery. By examining the influence of key structural motifs, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel benzamide-based therapeutics.
The Benzamide Core: A Privileged Scaffold in Medicinal Chemistry
Benzamide and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The amide functional group is a key hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. The aromatic ring serves as a versatile anchor that can be functionalized to modulate potency, selectivity, and pharmacokinetic profiles. The journey of benzamides from simple chemical curiosities to therapeutic mainstays underscores their significance in modern drug design.[3]
Deconstructing the Substituents: The Role of Methoxy and Trifluoromethyl Groups
The specific substitution pattern on the benzamide ring profoundly influences its biological activity. In the case of this compound, two key functional groups are present:
-
The Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity. The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity of nearby protons and influence the overall electronic properties of the molecule. This substituent is found in numerous approved drugs, highlighting its importance in optimizing drug-like properties.
-
The Methoxy (-OCH3) Group: The methoxy group, a common substituent in many bioactive molecules, can influence a compound's pharmacokinetic profile by altering its solubility and metabolic pathways. It can also participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, thereby affecting potency and selectivity.
The interplay of these two substituents in this compound suggests a compound with potentially favorable drug-like properties, warranting a deeper investigation through comparative analysis with its analogs.
Comparative Analysis of Structurally Related Benzamides
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential properties by examining closely related, well-characterized analogs. The following table summarizes the properties of selected benzamides with similar substitution patterns.
| Compound Name | Structure | Key Biological Activity | Reference |
| N-[4-(trifluoromethyl)phenyl]benzamide | Antitumor | [4] | |
| 3-(Trifluoromethyl)benzamide | Anticonvulsant | [5] | |
| 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide | Antibacterial, Anti-inflammatory | [6] | |
| N-(4-methoxyphenyl)benzamide | Antitumor | [4] | |
| 3-Methoxybenzamide | PARP Inhibitor | [7] |
Key Insights from Comparative Analysis:
-
Anticancer and Antitumor Activity: The presence of a trifluoromethyl group on the phenyl ring of the benzamide moiety is a recurring feature in compounds with demonstrated antitumor activity.[4][8] This suggests that this compound may also possess antiproliferative properties.
-
Neurological and Enzymatic Activity: Analogs such as 3-(Trifluoromethyl)benzamide have shown potential as anticonvulsants, while 3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[5][7] This indicates that the core benzamide scaffold, when appropriately substituted, can interact with a range of biological targets, including those in the central nervous system and key cellular enzymes.
-
Modulation by the Methoxy Group: The position of the methoxy group is critical. While N-(4-methoxyphenyl)benzamide shows antitumor potential, the introduction of a methoxy group at the 3-position in 3-Methoxybenzamide leads to PARP inhibition.[4][7] This highlights the subtle yet significant impact of substituent positioning on the final biological activity.
Based on this comparative analysis, it is plausible to hypothesize that This compound would exhibit significant biological activity, potentially in the realms of oncology or neurology. The combination of the metabolically robust trifluoromethyl group and the modulating methoxy group presents a promising scaffold for further investigation.
General Synthetic Strategies for Substituted Benzamides
The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with an appropriate amine. A common and efficient method is the activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.
Below is a generalized workflow for the synthesis of a substituted benzamide, such as this compound.
Experimental Protocol: Synthesis of a Representative Benzamide Analog
The following protocol is a representative example for the synthesis of a substituted benzamide, adapted from established methodologies.[6] This procedure can be modified for the synthesis of this compound by using the corresponding substituted benzoic acid.
Synthesis of 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide
Materials:
-
3-Trifluoromethyl-4-methoxy benzoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
4-(Aminomethyl)pyridine
-
Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Methylene chloride
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Trifluoromethyl-4-methoxy benzoic acid (1.0 mmol) in dichloroethane (5 mL), add 1,1'-carbonyldiimidazole (1.5 mmol).
-
Heat the reaction mixture to 45 °C and stir for 30 minutes.
-
Add 4-(Aminomethyl)pyridine (1.5 mmol) to the reaction mixture.
-
Continue heating at 45 °C for an additional 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer three times with methylene chloride (10 mL each).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Conclusion and Future Directions
While direct experimental data on this compound remains limited, a comparative analysis of its structural analogs provides a strong rationale for its potential as a bioactive molecule. The combination of a metabolically robust trifluoromethyl group and a modulating methoxy group on the privileged benzamide scaffold suggests that this compound could exhibit interesting pharmacological properties, particularly in the areas of oncology and neurology.
The synthetic strategies outlined in this guide provide a clear path for the preparation of this and other novel benzamide derivatives. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses presented here and to fully elucidate its therapeutic potential. Such studies will undoubtedly contribute to the ever-expanding and impactful field of benzamide-based drug discovery.
References
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
-
ChemBK. (2024). Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)-. [Link]
-
ResearchGate. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. [Link]
-
ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
Goud, N. R., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1940. [Link]
-
ResearchGate. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
SciELO. (2022). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. [Link]
-
SynZeal. (n.d.). Empagliflozin | 864070-44-0. [Link]
-
Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500. [Link]
-
ResearchGate. (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. [Link]
-
PubChemLite. (n.d.). Benzamide, 2-hydroxy-n-(4-methoxyphenyl)-4-(trifluoromethyl)-. [Link]
-
Grokipedia. (2026). 4-Trifluoromethylbenzaldehyde. [Link]
-
Sreenivasa, M., et al. (2014). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o68–o69. [Link]
-
PubMed. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
PubChem. (n.d.). 3-Methoxybenzamide. [Link]
-
Organic Syntheses. (2023). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methoxybenzamide | C8H9NO2 | CID 98487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxy-4-(trifluoromethyl)benzamide
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methoxy-4-(trifluoromethyl)benzamide. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are synthesized from data on structurally similar benzamide and trifluoromethyl compounds, reflecting best practices in chemical waste management. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and local regulations, is imperative.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
The trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to bioaccumulation. Improper disposal could therefore lead to long-term environmental contamination. The core principle of the disposal plan is containment and transfer to a licensed facility capable of handling such chemical waste, preventing its release into the environment.[3][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any work with this compound, including disposal, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, as similar compounds can cause skin irritation.[2][3][7] |
| Eye Protection | Safety glasses or chemical splash goggles | Protects against splashes that could cause serious eye irritation.[3][7][8] |
| Protective Clothing | Chemical-resistant lab coat | Shields skin and personal clothing from accidental spills.[2] |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of any dust or aerosols, which may cause respiratory irritation.[2][3][4] |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[9]
-
Secure the Area: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3] For solid spills, carefully sweep up the material to avoid creating dust.[7][8]
-
Collect: Carefully collect the absorbed material or swept solids and place it into a designated, properly labeled, and sealed hazardous waste container.[1]
-
Decontaminate: Decontaminate the spill area with a suitable solvent and then wash thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves, absorbent pads, and wipes, must also be disposed of as hazardous waste.[1]
Disposal Protocol for this compound
The proper disposal of this compound is critical for laboratory and environmental safety.[2] The following protocol outlines the necessary steps for compliant waste management.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound, including unused product, reaction mixtures, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be treated as hazardous waste.
-
Container Selection: Use a designated, puncture-proof, and sealable hazardous waste container made of a material compatible with the chemical.[1]
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".[1] Ensure the label also includes the date of accumulation and any other information required by your institution's EHS department.
-
Segregation:
-
Solid Waste: Collect solid this compound waste and contaminated items in a designated solid hazardous waste container.[2]
-
Liquid Waste: Collect liquid waste containing this compound in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
-
Storage: Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area, away from incompatible materials, until it is ready for pickup.[7]
Final Disposal:
-
DO NOT dispose of this chemical in the regular trash.[2]
-
DO NOT pour this chemical down the drain. Release into the environment must be avoided.[2][6]
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor or through your institution's Environmental Health and Safety (EHS) department.[1][2] This ensures the waste is managed and disposed of in accordance with all applicable local, state, and federal regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11]
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
-
Benchchem. Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. 1
-
Benchchem. Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. 2
-
Sigma-Aldrich. SAFETY DATA SHEET - Benzamide.
-
EPA National Service Center for Environmental Publications. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
-
Fisher Scientific. SAFETY DATA SHEET - 3-Amino-4-methoxybenzamide.
-
Fisher Scientific. SAFETY DATA SHEET - 3-(Trifluoromethyl)benzaldehyde.
-
Loba Chemie. BENZAMIDE FOR SYNTHESIS MSDS.
-
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE.
-
TCI Chemicals. SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzamide.
-
Fluorochem. Safety Data Sheet - N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide.
-
BASF. Safety data sheet.
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - o-(Trifluoromethyl)benzamide.
-
PubChem. 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide.
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Sigma-Aldrich. N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
-
Nipissing University. Hazardous Materials Disposal Guide.
-
U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.
-
U.S. Environmental Protection Agency. Hazardous Waste Listings.
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
P2 InfoHouse. Prudent Practices for Handling Hazardous Chemicals in Laboratories.
-
U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 3-Methoxy-4-(trifluoromethyl)benzamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 3-Methoxy-4-(trifluoromethyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established principles of laboratory safety and data from structurally analogous benzamide and trifluoromethylated compounds. A conservative and diligent approach to safety is paramount when handling novel chemical entities.
Hazard Assessment and Risk Mitigation
Based on its chemical structure, this compound should be treated as a potentially hazardous substance. The primary hazards associated with structurally similar compounds include:
-
Skin and Eye Irritation: Aromatic amides can cause irritation upon contact with the skin and eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][4]
-
Potential for Systemic Effects: While specific toxicological data is unavailable, it is prudent to assume that absorption through the skin or inhalation could lead to systemic effects. Some benzamides are suspected of causing genetic defects.[1]
Therefore, a multi-layered safety approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
Engineering and Administrative Controls: Your First Line of Defense
Engineering and administrative controls are designed to minimize your exposure to the chemical.
-
Ventilation: All handling of this compound, especially of the solid form, must be conducted within a certified chemical fume hood.[4][5][6] This not only prevents the inhalation of dust or vapors but also provides a physical barrier.[4]
-
Designated Work Area: Confine all work with this compound to a designated and clearly labeled area to prevent cross-contamination.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the procedure within the fume hood to contain any airborne particles.[4][7]
-
Hygiene Practices: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[8]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The correct use of PPE is crucial to prevent direct contact with this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] | Protects eyes from dust, splashes, and vapors. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashing.[1][5] | Provides full-face protection. | |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[5][7] Inspect gloves before each use and change them frequently. | Prevents skin contact with the chemical. |
| Lab Coat | A long-sleeved, flame-retardant lab coat should be worn.[1][5] | Protects skin and personal clothing from accidental spills. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator if there is a potential for inhalation and engineering controls are not sufficient.[5][7] | Prevents the inhalation of fine dust particles or aerosols. |
Step-by-Step Handling and Emergency Procedures
A systematic workflow is essential for minimizing the risk of exposure.
Preparation
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Verify that a chemical spill kit, eyewash station, and safety shower are readily accessible.[7]
-
Don all required PPE as outlined in the table above.
Handling
-
Handle the compound as a solid to avoid generating dust.[7]
-
Use a spatula or other appropriate tools for transferring the chemical.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][3]
In Case of Accidental Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][8] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Spill Management
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[6][9]
-
The container should be made of a compatible material and clearly labeled as "Hazardous Waste" with the full chemical name.[6]
Final Disposal
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor or your institution's EHS department.[6][9]
-
Ensure all necessary waste disposal documentation is completed accurately.
The trifluoromethyl group is known for its stability, which can contribute to the environmental persistence of such compounds.[10] Therefore, proper disposal is critical to prevent environmental contamination.
Experimental Workflow Visualization
Caption: Workflow for the safe handling of this compound.
References
- BenchChem. (n.d.). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 2-(Phenylamino)Benzamide.
- BASF. (2025). Safety data sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fluorochem. (2024). Safety Data Sheet.
- PubChem. (2026). 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide.
- Sigma-Aldrich. (n.d.). N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide.
- Vulcanchem. (n.d.). N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide - 897656-36-9.
- ChemScene. (n.d.). N-methoxy-N-methyl-4-(trifluoromethyl)benzamide.
- Chem-Impex. (n.d.). N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide.
- ChemicalBook. (n.d.). This compound, 97% | 1214328-36-5.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- NIH. (2025). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals.
- Environmental Science: Processes & Impacts (RSC Publishing). (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
- Amfluoro. (n.d.). 1017778-70-9 | 2-Methoxy-3-(trifluoromethyl)benzamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. download.basf.com [download.basf.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
